Sulfo-Cy5-Tetrazine
説明
The exact mass of the compound Cy5 tetrazine is 919.27030431 g/mol and the complexity rating of the compound is 2050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSHKVHPUEYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N7O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sulfo-Cy5-Tetrazine: A Technical Guide to its Mechanism of Action in Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Sulfo-Cy5-Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its application in labeling and imaging, providing a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying chemical processes and workflows.
Introduction to this compound and Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is a prime example of such a reaction, noted for its exceptionally fast kinetics and high specificity without the need for cytotoxic catalysts like copper.[1][2]
This compound is a specialized molecular probe designed for bioorthogonal applications. It is composed of three key components:
-
Sulfo-Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excitation and emission maxima around 646 nm and 662 nm, respectively.[3] Its properties are ideal for biological imaging, as this spectral range minimizes background autofluorescence from cells and tissues.[1] The sulfonate groups ("Sulfo") enhance its water solubility, making it highly suitable for use in aqueous biological environments.[3]
-
A Linker: Often a polyethylene glycol (PEG) spacer, which further enhances solubility and minimizes steric hindrance between the dye and the target molecule.
-
Tetrazine: The bioorthogonal reactive group. This electron-deficient diene enables the probe to selectively and rapidly "click" onto a biomolecule that has been pre-functionalized with a strained alkene like TCO.
The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The utility of this compound is centered on the IEDDA reaction, a rapid and highly selective cycloaddition. The reaction proceeds in two main steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine ring of this compound acts as the diene and rapidly reacts with the electron-rich double bond of a TCO-modified target molecule (the dienophile). This forms an unstable dihydropyridazine intermediate.
-
Retro-Diels-Alder Reaction (Nitrogen Extrusion): The intermediate spontaneously undergoes a retro-[4+2] cycloaddition, irreversibly releasing a molecule of nitrogen gas (N₂). This step results in the formation of a stable, fluorescently labeled pyridazine product.
This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants (k₂) that can range from 800 to over 30,000 M⁻¹s⁻¹, depending on the specific tetrazine and TCO derivatives used. This high reactivity allows for efficient labeling even at low concentrations of reactants, a significant advantage for in vivo applications.
Figure 1: The IEDDA Reaction Mechanism.
Quantitative Data
The performance of this compound is defined by its photophysical properties and reaction kinetics. The data below is compiled for easy reference.
| Property | Value | Reference(s) |
| Excitation Maximum (λ_abs) | ~646 - 649 nm | |
| Emission Maximum (λ_em) | ~662 - 670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ (with TCO derivatives) | |
| Solubility | Good in water, DMSO, DMF | |
| pH Sensitivity | Insensitive from pH 4 to 10 |
Experimental Protocols
Here, we provide a general workflow for labeling the surface of live cells that have been engineered to express a TCO-modified protein or glycan.
Materials
-
Live cells expressing TCO-modified surface proteins/glycans
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Cell culture medium
-
Fluorescence microscope
Protocol for Live Cell Labeling
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Culture the TCO-modified cells in an appropriate vessel (e.g., chambered coverglass) to the desired confluency.
-
Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any residual serum proteins from the culture medium.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to a final concentration of 5-100 µM. The optimal concentration may need to be determined empirically.
-
Incubate the cells with the labeling solution at 37°C for 30-60 minutes. The reaction is typically very fast, and shorter incubation times may be sufficient.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound this compound.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~630-650 nm and emission at ~660-700 nm).
-
Figure 2: General Experimental Workflow.
Applications in Research and Drug Development
The unique properties of the this compound and TCO ligation have led to its widespread adoption in various research and development areas:
-
Cellular Imaging: The high signal-to-noise ratio and biocompatibility of this reaction make it ideal for live-cell imaging and super-resolution microscopy.
-
In Vivo Imaging: The rapid kinetics allow for pre-targeted imaging, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing this compound probe for imaging tumors or other tissues.
-
Drug Delivery and Development: This click chemistry is used to create antibody-drug conjugates (ADCs) and to study drug-target engagement. The "click-to-release" strategy allows for the activation of a therapeutic agent at a specific site.
-
Biomolecule Labeling: It is a versatile tool for labeling proteins, glycans, nucleic acids, and other biomolecules for downstream analysis.
Conclusion
This compound is a powerful tool for researchers and drug development professionals, enabling the precise labeling and visualization of biomolecules in complex biological systems. Its mechanism of action, centered on the rapid and bioorthogonal inverse-electron-demand Diels-Alder reaction, provides a robust and versatile platform for a wide range of applications, from fundamental cell biology to the development of next-generation therapeutics and diagnostics. The high aqueous solubility, bright fluorescence, and fast reaction kinetics of this compound make it an invaluable reagent in the expanding field of click chemistry.
References
Sulfo-Cy5-Tetrazine: A Technical Guide to Water Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility and stability of Sulfo-Cy5-Tetrazine, a key reagent in bioconjugation and fluorescence imaging. This document consolidates available data, presents detailed experimental protocols for in-house validation, and illustrates the core chemical reaction facilitated by this molecule.
This compound is a fluorescent probe that merges the far-red emitting cyanine dye, Cy5, with a bioorthogonal tetrazine moiety. The inclusion of sulfonate groups is central to its utility in biological applications, significantly influencing its behavior in aqueous environments.
Core Properties and Data Summary
The defining characteristic of this compound is its enhanced water solubility, a direct result of its sulfonate groups. This property is crucial for its application in biological systems, as it allows for direct use in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biomolecules like proteins.[1][2][] This high aqueous solubility also mitigates the tendency for aggregation, a common issue with hydrophobic dyes that can lead to fluorescence quenching and unreliable quantification.[2][]
While specific quantitative solubility values are not widely published, the compound is consistently described as having "good" or "high" water solubility by various suppliers. It is also soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
The stability of this compound is influenced by several factors, including pH, light exposure, and temperature. The Cy5 component is reported to be stable and pH-insensitive within a range of pH 4 to 10. However, like most cyanine dyes, it is susceptible to photobleaching upon prolonged or high-intensity light exposure. The tetrazine moiety's stability can be influenced by substituents on the ring and the composition of the buffer. For long-term storage, the compound should be kept at -20°C in the dark and desiccated. When in solution, storage at -80°C is recommended.
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value / Description | Reference(s) |
| Molecular Weight | ~920.1 g/mol | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.28 | |
| Water Solubility | High; described as "water-soluble". Also soluble in DMSO, DMF. | |
| pH Stability | pH-insensitive from pH 4 to 10. | |
| Photostability | Described as "very photostable," but susceptible to photobleaching under intense/prolonged light exposure. | |
| Storage (Solid) | -20°C in the dark, desiccated, for up to 24 months. | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). |
Experimental Protocols
Given the absence of standardized, publicly available quantitative data, the following protocols provide a framework for researchers to determine the precise solubility and stability of this compound under their specific experimental conditions.
Protocol 1: Quantitative Determination of Aqueous Solubility
This protocol is based on the saturation shake-flask method, a common technique for determining the solubility of a compound.
1. Materials and Equipment:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
UV-Vis Spectrophotometer and cuvettes
-
Calibrated analytical balance
2. Methodology:
-
Preparation of Calibration Curve:
-
Prepare a concentrated stock solution of this compound in the chosen aqueous buffer.
-
Perform a series of serial dilutions to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax ≈ 649 nm).
-
Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient (ε) from the slope (according to the Beer-Lambert law, A = εcl).
-
-
Saturation Experiment:
-
Add an excess amount of solid this compound to a pre-determined volume of the aqueous buffer in a microcentrifuge tube (e.g., 2-5 mg in 1 mL).
-
Ensure some solid material remains undissolved to confirm saturation.
-
Tightly seal the tube and incubate at a constant temperature (e.g., 25°C) with continuous agitation (vortexing or shaking) for 24 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet. For accuracy, filter the supernatant through a 0.2 µm syringe filter.
-
Dilute the saturated supernatant with the buffer to a concentration that falls within the linear range of your calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
3. Data Analysis:
-
Use the absorbance of the diluted supernatant and the standard curve (or the calculated extinction coefficient) to determine the concentration of the saturated solution.
-
Account for the dilution factor to calculate the final solubility, typically expressed in mg/mL or Molarity (mol/L).
Protocol 2: Assessment of Aqueous Stability
This protocol describes a general method to evaluate the stability of this compound in an aqueous buffer over time by monitoring its spectral properties.
1. Materials and Equipment:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 4, 7.4, 9)
-
Thermostatically controlled incubators or water baths
-
UV-Vis Spectrophotometer
-
Controlled light source for photostability testing (optional)
-
Microcentrifuge tubes or small vials
2. Methodology:
-
Sample Preparation:
-
Prepare a working solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10-20 µM).
-
Divide the solution into multiple aliquots for testing under different conditions.
-
-
Incubation Conditions (run in parallel):
-
Temperature Stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C) in the dark.
-
pH Stability: Prepare solutions in buffers with different pH values and incubate at a constant temperature (e.g., 25°C) in the dark.
-
Photostability: Expose aliquots to a controlled, continuous light source while keeping a control sample wrapped in foil in the same location (to control for temperature).
-
-
Data Collection:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition.
-
Record the full absorbance spectrum (e.g., from 300 nm to 800 nm) using a UV-Vis spectrophotometer.
-
3. Data Analysis:
-
Monitor the change in absorbance at the λmax (≈649 nm) over time for each condition. A decrease in absorbance indicates degradation of the dye's chromophore.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) absorbance.
-
Plot the percentage of remaining compound versus time to visualize the degradation profile. The half-life (t₁/₂) can be calculated for conditions showing pseudo-first-order decay.
-
The appearance of new peaks in the spectrum may indicate the formation of specific degradation products.
Core Application: Bioorthogonal Reaction Workflow
This compound is primarily used for its ability to undergo a highly efficient and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction occurs between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable covalent bond. This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for labeling biomolecules in living systems.
Caption: Workflow of the iEDDA reaction.
Conclusion
This compound is a powerful tool for fluorescent labeling due to its high water solubility, bright far-red fluorescence, and capacity for rapid and specific bioorthogonal conjugation. While precise quantitative data on its solubility and stability are not always readily available from manufacturers, the provided experimental protocols offer a robust framework for researchers to determine these parameters for their specific applications. Understanding these core properties is essential for the successful design and interpretation of experiments in cell biology, proteomics, and drug development.
References
The Nexus of Precision and Efficiency: A Technical Guide to Sulfo-Cy5-Tetrazine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the demand for precise, efficient, and biocompatible labeling methodologies is paramount. Sulfo-Cy5-Tetrazine has emerged as a powerful tool, enabling the covalent attachment of the bright, far-red fluorescent dye, Sulfo-Cy5, to a diverse array of biomolecules. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its utility in the development of antibody-drug conjugates (ADCs), advanced live-cell imaging, and high-parameter flow cytometry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the knowledge to effectively harness this versatile reagent.
The Chemistry at its Core: Inverse-Electron-Demand Diels-Alder Cycloaddition
The functionality of this compound is rooted in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal "click chemistry". This reaction occurs between the electron-deficient tetrazine ring of this compound and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The reaction is exceptionally fast and proceeds with high specificity under physiological conditions without the need for cytotoxic catalysts, making it ideal for applications in living systems.[1][2]
The key features of the this compound and TCO ligation include:
-
Rapid Kinetics: Second-order rate constants are among the highest for bioorthogonal reactions, allowing for efficient labeling at low concentrations.[1][2]
-
High Specificity: The reaction is highly selective, minimizing off-target labeling in complex biological environments.[3]
-
Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) and does not require toxic catalysts.
-
Stability: The resulting dihydropyridazine linkage is stable.
Quantitative Data at a Glance
For ease of comparison, the key quantitative parameters of this compound and the associated iEDDA reaction are summarized below.
| Parameter | Value | Notes |
| This compound Properties | ||
| Excitation Maximum (λex) | ~646 - 649 nm | In aqueous buffers. |
| Emission Maximum (λem) | ~662 - 671 nm | In aqueous buffers. |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light. |
| Quantum Yield (Φ) | ~0.28 | Efficiency of fluorescence emission. |
| Molecular Weight | ~864.09 - 919.27 g/mol | Varies slightly based on counter-ion and specific structure. |
| Solubility | Good in water, DMSO, DMF | The sulfo- groups enhance aqueous solubility. |
| TCO-Tetrazine Reaction Kinetics | ||
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO structures. |
| Reaction Time | Minutes to a few hours | Dependent on reactant concentrations and k₂. |
Key Applications and Experimental Protocols
Antibody-Drug Conjugates (ADCs): Precision in Targeted Therapy
The high specificity and rapid kinetics of the tetrazine-TCO ligation make it an ideal strategy for the construction of homogenous ADCs. This approach allows for site-specific conjugation, leading to a more uniform drug-to-antibody ratio (DAR) and improved therapeutic efficacy and safety profiles.
Step 1: Antibody Modification with TCO
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
TCO-NHS Ester Solution: Dissolve a TCO-NHS ester derivative in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody.
Step 2: Conjugation of this compound-Payload
-
Drug-Linker Synthesis: Synthesize the this compound-payload conjugate. This typically involves reacting an amine-containing drug with a heterobifunctional linker containing a tetrazine, a Sulfo-Cy5 moiety, and an NHS ester.
-
Reaction Setup: Mix the TCO-modified antibody and the purified this compound-payload in PBS at a desired molar ratio (e.g., 1:1.5 antibody to drug-linker).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unreacted components.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), LC-MS, and SEC.
Live-Cell Imaging: Visualizing Dynamics in Real-Time
This compound is an excellent tool for live-cell imaging due to the far-red fluorescence of Sulfo-Cy5, which minimizes cellular autofluorescence and allows for deep tissue penetration. A common strategy is the pre-targeting approach, where a TCO-modified antibody is first administered to label a specific cell surface target, followed by the introduction of this compound.
-
Cell Preparation: Culture cells expressing the target of interest in a suitable imaging dish (e.g., glass-bottom dish).
-
Pre-targeting: Incubate the cells with a TCO-labeled antibody specific to the target of interest in live-cell imaging medium (e.g., 10-100 nM) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
Labeling: Prepare a 1-5 µM solution of this compound in pre-warmed imaging medium. Add this solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound this compound.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Inefficient TCO-antibody labeling- Low target expression- Photobleaching | - Optimize TCO-antibody conjugation and concentration- Use a cell line with higher target expression- Reduce laser power and exposure time; use an anti-fade reagent |
| High Background | - Non-specific binding of antibody or tetrazine- Incomplete washing- Autofluorescence | - Include appropriate blocking steps- Increase the number and duration of wash steps- Use a phenol red-free medium and appropriate spectral unmixing |
| Cell Death | - Phototoxicity- Reagent toxicity | - Minimize light exposure- Titrate antibody and tetrazine concentrations to the lowest effective dose |
Flow Cytometry: High-Throughput Cellular Analysis
This compound is well-suited for flow cytometry, providing a bright signal in a spectral region with typically low cellular autofluorescence. This allows for the sensitive detection and quantification of cell populations.
-
Cell Preparation: Harvest TCO-labeled cells and wash them once with ice-cold FACS buffer (e.g., PBS with 1% BSA).
-
Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted this compound.
-
Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., 660/20 nm or 670/30 nm bandpass filter).
Proper controls are essential for accurate flow cytometry data.
-
Unstained Cells: To determine the level of autofluorescence.
-
TCO-labeled Cells (no tetrazine): To assess the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells + this compound: To evaluate non-specific binding of the tetrazine probe.
-
Single-Stain Compensation Controls: For each fluorophore in a multi-color panel, a separate single-stained sample is required to calculate and apply compensation for spectral overlap. Compensation beads can be a useful tool for this purpose.
Conclusion
This compound, through its participation in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder reaction, offers a robust and versatile solution for the fluorescent labeling of biomolecules. Its applications in the precise construction of antibody-drug conjugates, the dynamic visualization of cellular processes through live-cell imaging, and the high-throughput analysis of cell populations via flow cytometry underscore its significance in modern biological research and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists seeking to integrate this powerful tool into their research endeavors, paving the way for new discoveries and therapeutic innovations.
References
- 1. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sulfo-Cy5-Tetrazine for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the use of Sulfo-Cy5-Tetrazine for in vivo imaging. It is designed to serve as a technical resource for researchers and professionals in the fields of molecular imaging, drug development, and biomedical research, enabling them to effectively leverage this powerful tool in their work.
Core Principles: The Power of Bioorthogonal Chemistry
At the heart of this compound's utility is the concept of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The specific reaction utilized by this compound is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[2]
This reaction occurs between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO).[2][3] The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and proceeds without the need for a catalyst, making it ideal for in vivo applications.[4]
The structure of this compound is optimized for biological imaging. The Sulfo-Cy5 component is a near-infrared (NIR) fluorescent dye, which allows for deep tissue penetration and reduced autofluorescence compared to visible light fluorophores. The sulfonate groups on the cyanine dye enhance its water solubility. The tetrazine group serves as the bioorthogonal reactive handle for targeted labeling.
A primary application of this compound is in pre-targeted in vivo imaging. This two-step strategy decouples the targeting and imaging steps to enhance signal-to-background ratios. First, a targeting molecule, such as an antibody conjugated to TCO, is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation. Subsequently, the small, rapidly clearing this compound is administered and "clicks" to the TCO-modified targeting molecule at the site of interest, enabling high-contrast imaging.
Quantitative Data
The performance of this compound in in vivo imaging is dependent on its photophysical properties, reaction kinetics, and in vivo behavior. The following tables summarize key quantitative data.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.21 | |
| Solubility | Water, DMSO, DMF |
| Study Type | Target/Model | Time Point | Tumor-to-Background/Muscle Ratio | Reference(s) |
| Pre-targeted PET Imaging | A33 antigen-expressing SW1222 xenografts | 12 h | High tumor-to-background | |
| Pre-targeted Fluorescence Imaging | Xenograft mice tumor model | Real-time | High target-to-background | |
| Pre-targeted PET Imaging | CA19.9-expressing BxPC3 pancreatic xenografts | 4 h | High tumor-to-background |
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 6h post-injection | Reference(s) |
| Blood | 0.15 ± 0.04 | |
| Heart | 0.09 ± 0.02 | |
| Lungs | 0.22 ± 0.05 | |
| Liver | 0.38 ± 0.07 | |
| Spleen | 0.07 ± 0.02 | |
| Kidneys | 1.10 ± 0.21 | |
| Stomach | 0.08 ± 0.02 | |
| Intestine | 0.12 ± 0.03 | |
| Muscle | 0.06 ± 0.01 | |
| Bone (Knees) | 0.11 ± 0.03 |
Note: This biodistribution data is for a 99mTc-labeled small molecule tetrazine, which serves as a proxy for the general distribution of a small molecule tetrazine conjugate. The clearance and distribution of a fluorescent dye conjugate may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for in vivo imaging.
Protocol 1: TCO-Conjugation of an Antibody
This protocol describes the general procedure for labeling an antibody with a TCO-NHS ester.
Materials:
-
Antibody of interest in a primary amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization (Degree of Labeling - DOL):
-
The DOL, or the average number of TCO molecules per antibody, can be determined using mass spectrometry or UV-Vis spectroscopy if the TCO-NHS ester contains a chromophore. For a TCO-NHS ester with a UV-traceable group, the DOL can be calculated using the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tracer. The formula is: DOL = (A_tracer * ε_antibody) / [(A_280 - A_tracer * CF) * ε_tracer] Where A is the absorbance, ε is the molar extinction coefficient, and CF is the correction factor for the tracer's absorbance at 280 nm.
-
Protocol 2: Pre-targeted In Vivo Fluorescence Imaging
This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and this compound.
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
This compound
-
Sterile PBS
-
Tumor-bearing mouse model
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Model Preparation:
-
Establish a tumor model in an appropriate mouse strain (e.g., subcutaneous xenograft). Ensure the tumor reaches a suitable size for imaging.
-
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The dose will depend on the antibody and target but is typically in the range of 1-10 mg/kg.
-
Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, reducing background signal.
-
-
Administration of this compound:
-
Dissolve the this compound in sterile PBS to the desired concentration.
-
Administer the this compound solution to the mice (e.g., via intravenous injection). A typical dose might be in the range of 1-5 molar equivalents relative to the injected antibody.
-
-
In Vivo Imaging:
-
At various time points after the administration of this compound (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system.
-
Use appropriate excitation and emission filters for Cy5 (e.g., Excitation: 640 nm, Emission: 670 nm). For an IVIS Spectrum system, typical filter settings for Cy5.5 (spectrally similar to Sulfo-Cy5) are excitation at 615-665 nm and emission at 695-770 nm.
-
Acquire images with optimized settings for exposure time, binning, and f/stop.
-
-
Data Analysis:
-
Use imaging software (e.g., Living Image®, ImageJ/Fiji) to quantify the fluorescence intensity in the region of interest (ROI), such as the tumor, and in background regions (e.g., muscle).
-
To quantify in ImageJ/Fiji:
-
Open the image and convert it to a suitable bit depth (e.g., 8-bit or 16-bit).
-
Use the ROI manager to draw regions around the tumor and a background area.
-
Use the "Measure" function to obtain the mean gray value or integrated density for each ROI.
-
Calculate the signal-to-background ratio by dividing the mean intensity of the tumor ROI by the mean intensity of the background ROI.
-
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the imaging study, euthanize the mice and harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe.
-
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the application of this compound in in vivo imaging.
Caption: Workflow for pre-targeted in vivo imaging using an antibody-TCO conjugate and this compound.
Caption: Pre-targeted imaging of the EGFR signaling pathway.
Caption: Visualization of HER2 signaling using a pre-targeting approach with this compound.
References
- 1. Pretargeted Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives | PLOS One [journals.plos.org]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Rapid Bioconjugation: An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier tool in the field of chemical biology and drug development. Its unparalleled combination of rapid kinetics, exceptional specificity, and biocompatibility has established it as a cornerstone of "click chemistry." This reaction enables the formation of stable covalent bonds within complex biological systems, circumventing the need for cytotoxic catalysts.[1] This technical guide provides a comprehensive exploration of the fundamental principles of iEDDA chemistry, detailed experimental protocols for key applications, and a summary of kinetic data to empower the rational design of iEDDA-based strategies in research and therapeutic development.
Core Principles of iEDDA Chemistry
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[2][3] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3] The remarkable utility of the iEDDA reaction in biological contexts stems from the use of specific reactant pairs, most notably tetrazines (diene) and trans-cyclooctenes (TCO) (dienophile), which are abiotic and highly reactive towards each other while remaining inert to the plethora of functional groups present in biological environments.[4]
The reaction mechanism proceeds in two main steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine and the electron-rich, strained dienophile undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine, which can then isomerize or be oxidized to a pyridazine.
The extraordinary speed of the iEDDA reaction is attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Factors that influence the reaction kinetics include:
-
Diene Electronics: Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction.
-
Dienophile Strain: The ring strain of the dienophile, such as in trans-cyclooctenes, raises its HOMO energy, leading to a smaller HOMO-LUMO gap and dramatically increased reaction rates.
-
Sterics: Steric hindrance on either the diene or dienophile can reduce reaction rates. For instance, monosubstituted tetrazines often react faster than their disubstituted counterparts.
Quantitative Data: Reaction Kinetics
The selection of the appropriate diene and dienophile is critical for the successful design of an iEDDA-based experiment. The following table summarizes representative second-order rate constants for various iEDDA reaction partners to facilitate this choice.
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 MeOH:water |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~26,000 | Not specified |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | Norbornene | ~1-2 | Not specified |
| 6-methyl-3-aryl tetrazine (MeTet) | trans-cyclooctene (TCO) | up to 1000 | Aqueous media |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Not specified |
| Dipyridal tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | Not specified |
| General Tetrazines | Strained Alkenes/Alkynes | 1 - 1 x 10⁶ | General range |
| Tetrazine-modified cyanine-styryl dyes | Bicyclononyne (BCN) conjugates | Not specified | Not specified |
| 4-nitrophenyl substituted 1,2,4-triazine | sTCO | 99.24 | Not specified |
| Arylethynyltrifluoroborates | Pyridyl-tetrazines | 21 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing iEDDA chemistry.
Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol describes the conjugation of two proteins by functionalizing one with a TCO-NHS ester and the other with a tetrazine-NHS ester, followed by the iEDDA reaction.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEGx-NHS ester
-
Methyl-tetrazine-PEGx-NHS ester
-
1 M NaHCO₃
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO-NHS:
-
Dissolve 100 µg of Protein 1 in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
Purify the TCO-labeled Protein 1 using a spin desalting column.
-
-
Protein 2 Activation with Tetrazine-NHS:
-
Dissolve 100 µg of Protein 2 in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Immediately before use, dissolve the methyl-tetrazine-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
Purify the tetrazine-labeled Protein 2 using a spin desalting column.
-
-
iEDDA Conjugation:
-
Mix the purified TCO-labeled Protein 1 and tetrazine-labeled Protein 2 in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) or by following the decrease in its absorbance between 510 and 550 nm.
-
The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
-
Protocol 2: Live-Cell Imaging using iEDDA
This protocol details the labeling of a target protein expressed with a TCO-containing unnatural amino acid in live mammalian cells using a tetrazine-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the protein of interest with a genetically incorporated TCO-lysine.
-
Tetrazine-functionalized fluorescent dye (e.g., Cy5-PEG8-Tetrazine).
-
Live-cell imaging medium (e.g., DMEM).
-
Anhydrous DMSO.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Protein Expression:
-
Culture mammalian cells under standard conditions.
-
Transfect the cells with the necessary plasmids for expressing the TCO-lysine-containing protein of interest and induce protein expression as required.
-
-
Pre-targeting with TCO-labeled Antibody (if applicable):
-
If not using genetically encoded TCO, cells can be pre-targeted with a TCO-labeled antibody that binds to a cell surface receptor.
-
Incubate cells with the TCO-labeled antibody (e.g., 10-100 nM) in live-cell imaging medium for 30-60 minutes at 37°C.
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
-
Labeling Reaction in Live Cells:
-
Prepare a stock solution of the tetrazine-dye in anhydrous DMSO (e.g., 1 mM).
-
Dilute the tetrazine-dye stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.
-
Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes), protected from light.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound dye.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Visualizations
General iEDDA Reaction Mechanism
Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.
Pre-targeted Drug Delivery Workflow
Caption: Workflow for pre-targeted drug delivery using iEDDA.
"Click-to-Release" Mechanism for Drug Activation
Caption: "Click-to-Release" strategy for drug activation via iEDDA.
Conclusion
The inverse electron demand Diels-Alder reaction has proven to be a robust and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modular nature have enabled advancements that were previously unattainable. As our understanding of this remarkable reaction continues to evolve, and as new diene and dienophile pairs with tailored properties are developed, the applications of iEDDA in medicine and biology are poised for significant expansion, heralding a new era of novel diagnostics, targeted therapeutics, and a deeper comprehension of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
Strained Alkene Partners for Sulfo-Cy5-Tetrazine Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of strained alkene partners for reactions with Sulfo-Cy5-Tetrazine, a key reagent in bioconjugation and chemical biology. The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal ligation known for its exceptional speed and specificity.[1][2][3] The choice of the strained alkene partner is critical as it significantly influences the reaction kinetics, stability, and overall success of the labeling experiment. This document will delve into the most common strained alkene partners, present their quantitative data for easy comparison, provide detailed experimental methodologies, and visualize key concepts.
The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The reaction between a tetrazine, such as this compound, and a strained alkene is a cornerstone of bioorthogonal chemistry.[1] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion.[1] The rate of this ligation is described by a second-order rate constant (k₂), with higher values indicating a faster reaction. The exceptional speed of these reactions allows for efficient labeling even at the low concentrations typically found in biological systems.
Strained Alkene Partners: A Comparative Analysis
The selection of a suitable strained alkene is a critical step in designing a bioorthogonal experiment. The most commonly employed partners for tetrazine ligations include trans-cyclooctenes (TCOs), cyclopropenes, and norbornenes. Each of these dienophiles exhibits distinct reactivity profiles and stability.
Trans-Cyclooctenes (TCOs)
TCOs are the most widely used strained alkenes for tetrazine ligations due to their exceptionally fast reaction kinetics. The inherent ring strain of the trans-cyclooctene core significantly accelerates the IEDDA reaction. Substituents on the TCO ring can further modulate the reaction rate.
Cyclopropenes
As the smallest cyclic alkenes, cyclopropenes offer the advantage of being a "mini-tag," minimizing steric hindrance in biological systems. While unsubstituted cyclopropenes are unstable, appropriate substitutions can enhance their stability while maintaining high reactivity with tetrazines. In some cases, particularly with sterically hindered tetrazines, cyclopropenes can exhibit faster reaction rates than TCOs.
Norbornenes
Norbornene and its derivatives are another class of dienophiles used in tetrazine ligations. Generally, the reaction between tetrazines and norbornenes is significantly slower than with TCOs. However, this slower kinetic profile can be advantageous for applications requiring staged or multiplexed labeling, where different reaction rates are desired.
Quantitative Data Summary
The following table summarizes the second-order rate constants (k₂) for the reaction of various strained alkenes with tetrazines. It is important to note that the specific structure of the tetrazine, including the presence of electron-withdrawing groups, significantly impacts the reaction rate. The data presented here is a compilation from various sources and serves as a guide for selecting an appropriate strained alkene partner.
| Strained Alkene Partner | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
| Trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | 9:1 Methanol:Water | |
| Trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 1140 | Methanol | |
| Trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 400 | THF | |
| (E)-cyclooct-4-enol (a TCO derivative) | 3,6-di-(2-pyridyl)-s-tetrazine | (70 ± 2) x 10³ | Not specified | |
| Diol-derivatized α-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (150 ± 8) x 10³ | Not specified | |
| Cyclopropene (unsubstituted) | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 448 | Dioxane, 20°C | |
| Methylcyclopropene derivative | Monoaryl tetrazine | Reacted very rapidly | Not specified | |
| Norbornene-2-carboxaldehyde | 3,6-di-(2-pyridyl)-s-tetrazine | 8.5 x 10⁻³ | Methanol | |
| Norbornene | Tetrazine | 0.04 | DMSO | |
| Vinylboronic Acid (VBA) | Dipyridyl-s-tetrazine | 1.4 | 50% MeOH/PBS, 20°C | |
| Norbornene | Dipyridyl-s-tetrazine | 1.4 | 50% MeOH/PBS, 20°C |
Experimental Protocols
General Protocol for Labeling a TCO-Modified Protein with this compound
This protocol provides a general guideline for the conjugation of a trans-cyclooctene (TCO)-modified protein with this compound. Optimization of reactant concentrations, incubation time, and purification methods may be necessary for specific applications.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 1-10 mM in DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the TCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a fresh stock solution of this compound.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Higher temperatures (e.g., 37°C) can be used to accelerate the reaction, but stability of the protein should be considered.
-
-
Purification:
-
Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at approximately 280 nm (for the protein) and 650 nm (for Cy5).
-
General Protocol for Live-Cell Labeling using iEDDA Chemistry
This protocol is suitable for labeling cell surface proteins that have been metabolically or genetically engineered to contain a TCO handle.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable imaging dish and culture to the desired confluency.
-
-
Washing:
-
Gently wash the cells once with pre-warmed PBS.
-
-
Labeling:
-
Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the PBS and add the labeling solution to the cells.
-
-
Incubation:
-
Incubate the cells for 5-30 minutes at 37°C, protected from light.
-
-
Final Washes:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and a decision-making process for selecting a strained alkene partner.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: A generalized experimental workflow for bioconjugation.
Caption: A decision tree for selecting a strained alkene partner.
References
Methodological & Application
Application Notes and Protocols for Sulfo-Cy5-Tetrazine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry.[1][2] This reaction proceeds with exceptionally fast kinetics and high specificity in complex biological environments, making it an ideal tool for live-cell imaging.[3][4] Sulfo-Cy5-Tetrazine is a key reagent in this methodology, combining a highly reactive tetrazine moiety with the bright, far-red fluorescent Sulfo-Cy5 dye.[5] The sulfonated cyanine dye offers excellent water solubility and minimal non-specific binding, which is advantageous for aqueous biological applications.
This document provides detailed protocols for utilizing this compound in live-cell imaging applications, including a pre-targeting strategy with TCO-modified antibodies.
Principle of the Technology
The core of this technology is a two-step labeling process. First, a biomolecule of interest (e.g., a cell-surface receptor) is tagged with a trans-cyclooctene (TCO) group. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies. Subsequently, this compound is introduced. The tetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond and fluorescently labeling the target. This bioorthogonal reaction is catalyst-free and does not interfere with native cellular processes, making it highly suitable for live-cell applications.
Core Reagent Properties: this compound
The spectral and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Reactive Group | Tetrazine | |
| Counterpart for Reaction | trans-cyclooctene (TCO) | |
| Solubility | Good in water, DMF, DMSO |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Biomolecules on Live Cells
This protocol describes the direct labeling of live cells that have been modified to express TCO groups on their surface.
Materials:
-
Live cells expressing TCO-modified molecules
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified molecule to the desired confluency on a suitable imaging dish or plate.
-
Reagent Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any residual culture medium.
-
Labeling: Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Final Washes: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted this compound.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).
Protocol 2: Pre-targeting Strategy using a TCO-Conjugated Antibody
This protocol outlines a two-step "pre-targeting" approach where cells are first labeled with a TCO-conjugated antibody, followed by detection with this compound.
Materials:
-
Live cells expressing the target antigen
-
TCO-conjugated antibody specific to the target antigen
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium
-
PBS
Procedure:
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-conjugated antibody in live-cell imaging medium to a suitable concentration (e.g., 10-100 nM).
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound antibody.
-
This compound Labeling (Ligation):
-
Prepare the this compound staining solution in imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells.
-
-
Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope with Cy5 filter sets. The fluorescent signal should develop rapidly as the ligation occurs.
-
Time-lapse imaging can be performed to monitor the labeling process in real-time.
-
Quantitative Data Summary for Experimental Design
The following table provides a summary of key quantitative parameters to aid in the design of live-cell imaging experiments using the this compound and TCO ligation chemistry.
| Parameter | Recommended Range | Notes | Reference |
| TCO-functionalized Probe Concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. For antibody conjugates, 10-100 nM is typical. | |
| This compound Concentration | 1 - 50 µM | Lower concentrations are often sufficient due to fast kinetics. For live cells, 1-5 µM is a good starting point. | |
| Incubation Time (Tetrazine Reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. 10-30 minutes is common. | |
| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |
Visualizations
Caption: Experimental workflow for the pre-targeting strategy.
Caption: this compound and TCO reaction mechanism.
References
Application Notes and Protocols for Sulfo-Cy5-Tetrazine in Flow Cytometry Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Sulfo-Cy5-Tetrazine, a bright and photostable far-red fluorescent dye, in flow cytometry applications. This reagent is particularly suited for bioorthogonal labeling strategies in combination with trans-cyclooctene (TCO)-modified biomolecules.
Introduction
This compound is a water-soluble cyanine dye featuring a tetrazine moiety. This chemical group enables a highly specific and efficient reaction with TCO through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry". This bioorthogonal reaction is exceptionally fast and occurs under physiological conditions without the need for a catalyst, making it ideal for labeling live cells.
The Sulfo-Cy5 fluorophore exhibits strong fluorescence in the far-red spectrum, which helps to minimize issues with autofluorescence often encountered with biological samples. Its high photostability ensures reliable signal detection during extended flow cytometry acquisition times. The sulfonate groups enhance its water solubility, making it easy to work with in aqueous buffers common in biological experiments.
Data Presentation
Photophysical Properties
A direct comparison of the performance of this compound with other fluorophores in flow cytometry is highly dependent on the specific instrument, including its lasers, filters, and detectors. However, a comparison of their key photophysical properties can guide the selection of appropriate fluorophores for a multicolor panel.
| Property | Sulfo-Cy5 | Allophycocyanin (APC) | PE-Cy7 (Tandem) |
| Excitation Maximum (nm) | ~649 | ~650 | ~496, 565 |
| Emission Maximum (nm) | ~670 | ~660 | ~774 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~700,000 | N/A |
| Quantum Yield | ~0.2 | ~0.68 | N/A |
| Laser Line | 633/640 nm Red Laser | 633/640 nm Red Laser | 488 nm Blue Laser or 561 nm Yellow-Green Laser |
| Common Filter Set | 660/20 BP or similar | 660/20 BP or similar | 780/60 BP or similar |
| Relative Brightness | Bright | Very Bright | Very Bright |
| Photostability | High | Moderate | Moderate |
Experimental Performance Metrics (Instrument-Dependent)
The following table provides a template for researchers to fill in with their own experimental data, as these values are highly dependent on the specific flow cytometer, cell type, and experimental conditions.
| Metric | This compound | APC | PE-Cy7 |
| Stain Index | User-determined | User-determined | User-determined |
| Signal-to-Noise Ratio | User-determined | User-determined | User-determined |
| Compensation (% into other channels) | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Antibodies with this compound
This protocol describes the labeling of an antibody that has been previously modified to contain a TCO group.
Materials:
-
TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Prepare Antibody Solution: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in the reaction buffer.
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Sulfo-Cy5).
Protocol 2: Staining of TCO-Expressing Cells for Flow Cytometry
This protocol outlines the staining of cells that have been metabolically or otherwise engineered to express TCO moieties on their surface.
Materials:
-
TCO-expressing cells
-
This compound
-
Anhydrous DMSO
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer tubes
Procedure:
-
Cell Preparation: Harvest and wash the TCO-expressing cells. Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1-10 x 10⁶ cells/mL.
-
Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final staining concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with ice-cold Flow Cytometry Staining Buffer to remove any unreacted this compound.
-
Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 640 nm) and filter set (e.g., 670/30 nm bandpass filter).
Controls for Flow Cytometry:
-
Unstained Cells: To determine the autofluorescence of the cells.
-
TCO-expressing Cells (no this compound): To determine the background fluorescence of the TCO-modified cells.
-
Wild-type Cells + this compound: To assess non-specific binding of the tetrazine probe.
Mandatory Visualization
Caption: Bioorthogonal ligation of this compound with a TCO-modified biomolecule.
Caption: Experimental workflow for staining TCO-expressing cells with this compound.
Sulfo-Cy5-Tetrazine: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5-Tetrazine is a water-soluble, far-red fluorescent dye functionalized with a tetrazine moiety. This reagent is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems for advanced fluorescence microscopy applications. Its utility lies in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction, a fast and highly specific "click chemistry" reaction that occurs between the tetrazine group and a trans-cyclooctene (TCO) tag. The sulfonated nature of the Cy5 dye enhances its water solubility and reduces non-specific binding, making it an ideal probe for aqueous environments and live-cell imaging.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy sample preparation.
Chemical Properties and Specifications
This compound is characterized by its excellent photophysical properties, including high molar absorptivity and good quantum yield, which contribute to its bright fluorescence emission in the far-red spectrum.[1] This spectral region is advantageous for biological imaging as it minimizes autofluorescence from cellular components.
| Property | Value | Reference |
| Appearance | Dark blue solid | [3] |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | |
| Quantum Yield (Φ) | ~0.28 | |
| Molecular Weight | ~919.27 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Reactive Group | Tetrazine | |
| Reaction Partner | trans-cyclooctene (TCO) | |
| Photostability | High |
Principle of TCO-Tetrazine Ligation
The labeling strategy with this compound relies on the bioorthogonal iEDDA reaction. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. A biomolecule of interest (e.g., an antibody or protein) is first functionalized with a TCO group. The subsequent introduction of this compound leads to a rapid and specific covalent bond formation, attaching the fluorescent dye to the target molecule.
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Antibodies with this compound
This protocol describes the procedure for labeling an antibody previously modified with a TCO group.
Materials:
-
TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent spin desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. For example, dissolve 1 mg of this compound (MW ~919 g/mol ) in 109 µL of DMSO for a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Prepare Antibody Solution:
-
Ensure the TCO-modified antibody is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the antibody concentration is lower, it should be concentrated.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with gentle mixing. For more sensitive antibodies, the incubation can be performed at 4°C for 2-4 hours.
-
-
Purification of the Labeled Antibody:
-
Prepare a size-exclusion chromatography column (e.g., a spin desalting column) according to the manufacturer's instructions, equilibrating the column with PBS.
-
Apply the reaction mixture to the column.
-
Centrifuge the column (if using a spin column) or collect the fractions (if using a gravity-flow column). The first colored fraction to elute will be the labeled antibody.
-
Collect the purified, labeled antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5).
-
The concentration of the antibody can be calculated using the following formula:
-
Antibody Concentration (M) = [A₂₈₀ - (A₆₄₆ x CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the dye / A₆₄₆ of the dye).
-
-
The concentration of the dye can be calculated as:
-
Dye Concentration (M) = A₆₄₆ / ε_dye
-
-
DOL = Dye Concentration / Antibody Concentration
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) and store at -20°C or -80°C.
-
Protocol 2: Pre-targeted Live-Cell Imaging using TCO-Modified Antibody and this compound
This protocol outlines a two-step pre-targeting strategy for live-cell imaging.
Materials:
-
Cells expressing the target of interest
-
TCO-modified antibody specific to the target
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Ensure cells are healthy and adherent before starting the experiment.
-
-
Pre-targeting with TCO-Modified Antibody:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Dilute the TCO-modified antibody in the imaging medium to a final concentration of 10-100 nM. The optimal concentration should be determined empirically.
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C in a CO₂ incubator. This allows the antibody to bind to its target on the cell surface.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed imaging medium to remove any unbound TCO-modified antibody.
-
-
Labeling with this compound:
-
Prepare a staining solution of this compound in the imaging medium at a final concentration of 1-5 µM.
-
Add the this compound staining solution to the cells.
-
-
Image Acquisition:
-
Immediately begin imaging the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation ~620-640 nm, emission ~660-680 nm).
-
The fluorescent signal should develop rapidly as the ligation reaction occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
-
References
Application Notes and Protocols for Nucleic Acid Labeling using Sulfo-Cy5-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and drug development. Sulfo-Cy5-Tetrazine, a water-soluble and highly fluorescent cyanine dye, offers a powerful tool for this purpose through a bioorthogonal "click chemistry" reaction. This application note provides a detailed protocol for the covalent labeling of trans-cyclooctene (TCO)-modified nucleic acids with this compound via an inverse-electron-demand Diels-Alder (iEDDA) reaction.
The iEDDA reaction between a tetrazine and a strained alkene, such as TCO, is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at room temperature in aqueous buffers without the need for a copper catalyst.[1][2][3] This makes the this compound/TCO ligation ideal for labeling sensitive biological macromolecules like DNA and RNA. The resulting fluorescently labeled nucleic acids can be utilized in a variety of downstream applications, including fluorescence microscopy, flow cytometry, and in situ hybridization.
Principle of the Reaction
The labeling strategy is a two-step process. First, the nucleic acid of interest must be modified to incorporate a trans-cyclooctene (TCO) group. This can be achieved by using TCO-modified phosphoramidites during oligonucleotide synthesis or by enzymatic incorporation of TCO-modified nucleotides. The second step is the bioorthogonal ligation of the TCO-modified nucleic acid with this compound. The tetrazine moiety on the dye reacts with the TCO group on the nucleic acid in a [4+2] cycloaddition, forming a stable covalent bond and releasing nitrogen gas.[1][3]
Quantitative Data Summary
The following tables provide key quantitative data for the reagents and the labeling reaction.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~646 nm |
| Emission Maximum (λem) | ~662 nm |
| Molar Extinction Coefficient (ε) | ~271,000 L·mol⁻¹·cm⁻¹ |
| Recommended Laser Line | 633 nm or 647 nm |
Table 2: Recommended Reaction Parameters for Nucleic Acid Labeling
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : TCO-Nucleic Acid) | 1.5:1 to 20:1 | A molar excess of the dye ensures efficient labeling. The optimal ratio should be determined empirically. |
| TCO-Nucleic Acid Concentration | 0.2 µM - 10 µM | The reaction is efficient even at low concentrations. |
| This compound Concentration | 1 µM - 80 µM | Higher concentrations can lead to faster reaction times. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Tris-based buffers should be avoided as they may contain primary amines that can interfere with certain modifications. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | The reaction is typically rapid at room temperature. |
| Reaction Time | 10 - 60 minutes | The reaction is often complete within 30 minutes. |
Experimental Protocols
Preparation of Reagents
-
TCO-Modified Nucleic Acid:
-
Resuspend the lyophilized TCO-modified oligonucleotide or DNA/RNA in nuclease-free water or a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM.
-
Store at -20°C.
-
-
This compound Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution in anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light and moisture. The shelf life of the solution is shorter than the lyophilized powder.
-
Labeling of TCO-Modified Nucleic Acid
This protocol is a general guideline. The optimal conditions may vary depending on the specific nucleic acid and experimental goals.
-
In a microcentrifuge tube, prepare the labeling reaction mixture by adding the following components in order:
-
Nuclease-free water to the final desired volume.
-
10X PBS (pH 7.4) to a final concentration of 1X.
-
TCO-modified nucleic acid to the desired final concentration (e.g., 10 µM).
-
This compound stock solution to the desired final concentration (e.g., 20 µM for a 2:1 molar excess).
-
-
Mix the components gently by pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
Purification of Labeled Nucleic Acid
It is crucial to remove the unreacted this compound from the labeled nucleic acid. Several methods can be used, with the choice depending on the size of the nucleic acid and the required purity.
This method is suitable for rapid purification of oligonucleotides and larger DNA/RNA fragments.
-
Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) by centrifuging according to the manufacturer's instructions to remove the storage buffer.
-
Load the labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol.
-
The purified Sulfo-Cy5-labeled nucleic acid will be in the eluate.
This method is effective for larger nucleic acids (>100 bp).
-
To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified nucleic acid in a suitable buffer.
Quantification and Storage
-
Measure the absorbance of the purified labeled nucleic acid at 260 nm (for nucleic acid) and ~646 nm (for Sulfo-Cy5) using a spectrophotometer.
-
The concentration of the nucleic acid and the dye can be calculated using the Beer-Lambert law (A = εcl). A correction factor may be needed to account for the dye's absorbance at 280 nm if measuring protein concentration.
-
Store the labeled nucleic acid at -20°C, protected from light.
Visualizations
Caption: Experimental workflow for nucleic acid labeling with this compound.
Caption: Reaction scheme of this compound with a TCO-modified nucleic acid.
References
Application Notes and Protocols: Determination of Dye-to-Protein Ratio for Sulfo-Cy5-Tetrazine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5-Tetrazine is a water-soluble, far-red fluorescent dye designed for the efficient labeling of biomolecules.[1][2] It contains a tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4][5] This bioorthogonal reaction, also known as TCO ligation, is exceptionally fast and occurs without the need for a copper catalyst or elevated temperatures, making it ideal for conjugating molecules in biological settings.
Accurately determining the dye-to-protein (D/P) ratio, also known as the Degree of Labeling (DOL), is critical for ensuring the quality and consistency of fluorescently labeled protein conjugates. The D/P ratio influences the fluorescence intensity of the conjugate; while a high level of labeling is often desired for sensitivity, over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the protein. These application notes provide a detailed protocol for labeling TCO-modified proteins with this compound and calculating the final D/P ratio using UV-Vis spectrophotometry.
Spectroscopic Properties and Key Data
The calculation of the dye-to-protein ratio relies on the specific spectroscopic properties of the Sulfo-Cy5 dye and the protein of interest. The relevant data for Sulfo-Cy5 is summarized below.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε_dye) | 250,000 M⁻¹cm⁻¹ at ~649 nm | |
| Maximum Absorption (λ_max) | ~649 nm | |
| Maximum Emission | ~670 nm | |
| Correction Factor (CF₂₈₀) | 0.04 |
Note: The Correction Factor (CF₂₈₀) is used to account for the dye's absorbance at 280 nm when measuring protein concentration. It is calculated as (A₂₈₀ of dye) / (A_max of dye).
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein that has been pre-modified with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of amines).
-
This compound, solid.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer (e.g., PBS, pH 7.2-7.4).
Procedure:
-
Prepare Protein Solution: Ensure the TCO-modified protein is at a known concentration, typically 1-10 mg/mL, in an appropriate reaction buffer.
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO. For example, dissolve ~0.92 mg of this compound (MW ~920 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately. Tetrazine compounds should not be stored in solution for extended periods.
-
-
Perform Conjugation Reaction:
-
Add a 3 to 10-fold molar excess of this compound stock solution to the TCO-modified protein solution. The optimal ratio may need to be determined empirically.
-
Mix the components gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The TCO-tetrazine reaction is typically very fast.
-
Protocol 2: Purification of the Labeled Protein Conjugate
To accurately calculate the D/P ratio, all non-conjugated this compound must be removed from the protein conjugate. Gel filtration or extensive dialysis are effective methods.
Materials:
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO).
-
Elution/Dialysis Buffer (e.g., PBS, pH 7.4).
Procedure (Using a Desalting Column):
-
Equilibrate the Column: Equilibrate the desalting column with at least 3-5 column volumes of the desired elution buffer.
-
Apply Sample: Carefully load the reaction mixture from Protocol 1 onto the top of the equilibrated column.
-
Elute Conjugate: Elute the protein conjugate using the elution buffer. The labeled protein is larger and will elute first, appearing as a brightly colored band. The smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect Fractions: Collect the colored fractions corresponding to the protein conjugate. Pool the relevant fractions.
Protocol 3: Calculating the Dye-to-Protein (D/P) Molar Ratio
The D/P ratio is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~649 nm for Sulfo-Cy5).
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, ~649 nm (A_max).
-
Use a 1 cm pathlength cuvette. If the absorbance reading is above 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.
-
-
Calculate Protein Concentration:
-
The protein concentration is calculated using the Beer-Lambert law, corrected for the dye's absorbance at 280 nm.
-
Formula 1: Protein Concentration (M)
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
A_max = Absorbance of the conjugate at ~649 nm.
-
CF₂₈₀ = Correction factor for Sulfo-Cy5 at 280 nm (0.04).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹). This value is specific to your protein. For a typical IgG, this value is ~210,000 M⁻¹cm⁻¹.
-
-
-
Calculate Dye Concentration:
-
The concentration of the conjugated dye is calculated directly from its absorbance at its λ_max.
-
Formula 2: Dye Concentration (M)
Where:
-
A_max = Absorbance of the conjugate at ~649 nm.
-
ε_dye = Molar extinction coefficient of Sulfo-Cy5 (250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Dye-to-Protein Ratio (D/P):
-
The D/P ratio is the molar ratio of the dye to the protein.
-
Formula 3: D/P Ratio
-
Visualizations
Bioorthogonal Conjugation Reaction
The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between a TCO-modified protein and this compound.
Experimental Workflow
This workflow outlines the key steps from labeling the protein to calculating the final dye-to-protein ratio.
References
Application Notes and Protocols for Sulfo-Cy5-Tetrazine TCO Ligation in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics without the need for a catalyst.[1][2] This ligation has emerged as an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems.[1][3] Sulfo-Cy5-Tetrazine is a water-soluble, far-red fluorescent probe that leverages this powerful chemistry.[4] The sulfonated cyanine 5 (Sulfo-Cy5) fluorophore provides a strong signal in a spectral region that minimizes autofluorescence from biological samples, making it ideal for a range of in vitro applications, including cellular imaging and flow cytometry.
The reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained TCO dienophile, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine conjugate. A key feature of many tetrazine-dye conjugates is a degree of fluorescence quenching by the tetrazine moiety, which is alleviated upon ligation with a TCO, resulting in a fluorogenic response with an increase in fluorescence intensity.
Quantitative Data
The efficiency and speed of the this compound TCO ligation are critical for its utility in various applications. The following tables summarize key quantitative data for the Sulfo-Cy5 fluorophore and the tetrazine-TCO ligation reaction.
Table 1: Spectral Properties of Sulfo-Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646-650 nm | |
| Emission Maximum (λem) | ~662-670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | |
| pH Sensitivity | pH insensitive from pH 4 to 10 |
Table 2: Kinetic Data for Tetrazine-TCO Ligation
| Parameter | Value | Notes | Reference |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The exact rate is dependent on the specific tetrazine and TCO structures and the solvent. | |
| Reaction Conditions | PBS buffer, pH 6-9, room temperature | The reaction is biocompatible and does not require a catalyst. | |
| Reactants | Tetrazine and trans-cyclooctene (TCO) | TCO is significantly more reactive than cis-cyclooctene. |
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound in common in vitro applications.
Protocol 1: Labeling of TCO-Modified Proteins
This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Ensure the TCO-modified protein is dissolved in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange to PBS should be performed.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing, protected from light. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
Purification: Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C or -80°C.
Protocol 2: Two-Step Labeling for Live-Cell Imaging
This protocol outlines a pre-targeting strategy for imaging live cells. First, cells are incubated with a TCO-labeled antibody that binds to a specific cell surface target. Subsequently, the cells are treated with this compound for fluorescent labeling.
Materials:
-
Cells of interest
-
TCO-labeled antibody specific to a cell surface target
-
Live-cell imaging medium
-
This compound
-
Anhydrous DMSO
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
Ligation and Imaging:
-
Prepare a staining solution of this compound in imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells.
-
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be employed to monitor the labeling process in real-time.
Protocol 3: Staining of TCO-Modified Cells for Flow Cytometry
This protocol details the labeling of a cell suspension, where the cells have been previously modified to display TCO groups on their surface, for analysis by flow cytometry.
Materials:
-
Suspension of TCO-modified cells
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
This compound
-
Anhydrous DMSO
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the TCO-modified cells in ice-cold FACS buffer.
-
This compound Staining Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Staining: Add the this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted this compound.
-
Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using the appropriate laser and emission filters for Cy5.
-
Controls:
-
Unlabeled Cells + this compound: To assess non-specific binding of the tetrazine probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of the this compound TCO ligation.
Caption: Workflow for a two-step live-cell imaging experiment.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Sulfo-Cy5-Tetrazine
Welcome to the technical support center for Sulfo-Cy5-Tetrazine labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments, specifically focusing on the inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a trans-cyclooctene (TCO)-modified molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low labeling efficiency.
Q1: I am observing very low or no fluorescence signal from my labeled molecule. What are the potential causes?
Low or no fluorescence can stem from several factors throughout the experimental workflow. Here's a breakdown of common culprits and their solutions:
-
Degraded this compound: Tetrazine compounds can be sensitive to environmental conditions.
-
Solution: Ensure your this compound has been stored correctly at -20°C in the dark and desiccated.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. To confirm the reagent's activity, consider running a small-scale control reaction with a fresh batch of reagents.
-
-
Inactive TCO-Modified Molecule: The trans-cyclooctene (TCO) group on your molecule of interest may have degraded.
-
Solution: TCOs can be sensitive to thiols and low pH. Store TCO-modified molecules under appropriate conditions, often desiccated and protected from light at -20°C.
-
-
Suboptimal Reaction Conditions: The IEDDA reaction, while robust, can be influenced by the reaction environment.
-
Solution: While the tetrazine-TCO ligation is generally efficient across a broad pH range (pH 4-10), ensure the buffer is compatible with your biomolecule's stability.[2][3] The reaction proceeds rapidly at temperatures from 4°C to 37°C.[4] If you suspect temperature-related issues, performing the reaction at room temperature or 37°C is common for cellular applications.[4]
-
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the TCO-modified molecule can lead to incomplete labeling.
-
Solution: While a 1:1 stoichiometry is the theoretical requirement, using a slight excess of the this compound (e.g., 1.5 to 5-fold molar excess) can help drive the reaction to completion. The optimal ratio may need to be determined empirically.
-
-
Presence of Interfering Substances: Components in your reaction buffer can interfere with the labeling reaction.
-
Solution: When initially modifying your biomolecule with a TCO-NHS ester, avoid buffers containing primary amines like Tris or glycine, as they will compete with the NHS ester reaction. Ensure your final reaction buffer for the tetrazine ligation is free of any potential interfering substances.
-
Q2: My labeling efficiency is inconsistent between experiments. What could be causing this variability?
Inconsistent results often point to issues with reagent handling and experimental setup.
-
Reagent Preparation: Inconsistent concentrations of stock solutions will lead to variable results.
-
Solution: Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Accurately determine the concentration of your TCO-modified biomolecule before calculating the required volume of the tetrazine stock solution.
-
-
Reaction Time: While the tetrazine-TCO ligation is very fast, significant variations in incubation time can affect the final degree of labeling, especially if reactant concentrations are low.
-
Solution: Standardize your incubation time. For many applications, 30-60 minutes at room temperature is sufficient.
-
-
Purification Method: Inconsistent purification can lead to varying amounts of residual, unreacted dye, which can affect downstream quantification.
-
Solution: Employ a consistent purification method, such as size-exclusion chromatography (e.g., desalting columns), to effectively remove unreacted this compound.
-
Q3: I see a high background signal in my imaging experiments. How can I reduce it?
High background can be due to non-specific binding of the fluorescent dye or incomplete removal of the unreacted dye.
-
Non-Specific Binding: The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins and other biomolecules.
-
Solution: Include a non-ionic detergent, such as 0.05% Tween-20, in your washing buffers to help minimize these hydrophobic interactions.
-
-
Excess Unreacted Dye: Insufficient washing or purification will leave free this compound in the sample.
-
Solution: Ensure thorough washing of your sample after the labeling reaction. For in vitro labeling, purification via size-exclusion chromatography is crucial.
-
Quantitative Data Summary
The following tables provide key quantitative parameters for optimizing your this compound labeling experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1 | A slight excess of the tetrazine dye can improve labeling efficiency. The optimal ratio may require empirical determination. |
| Reaction Temperature | 4°C to 37°C | The reaction is rapid even at lower temperatures. Room temperature or 37°C are common for most applications. |
| Reaction Time | 30 - 60 minutes | For most applications, the reaction is complete within this timeframe due to the fast kinetics. |
| pH Range | 4.0 - 10.0 | The tetrazine-TCO ligation is generally insensitive to pH within this range. However, ensure the pH is compatible with the stability of your biomolecule. |
Table 2: this compound Properties
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm |
| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ |
| Storage | -20°C, desiccated and protected from light |
Experimental Protocols
This section provides a general, two-step protocol for labeling a protein with this compound.
Protocol 1: Modification of Protein with TCO-NHS Ester
This initial step introduces the TCO moiety to your protein of interest.
-
Protein Preparation: Dissolve or buffer exchange your protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. It is critical that the buffer does not contain primary amines such as Tris or glycine.
-
TCO-NHS Ester Stock Solution Preparation: Immediately before use, dissolve a TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to your protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with your desired buffer (e.g., PBS).
Protocol 2: Labeling of TCO-Modified Protein with this compound
-
Reactant Preparation: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to your TCO-modified protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, ensuring it is protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
Visualizations
Chemical Reaction Pathway
Caption: The inverse-electron-demand Diels-Alder reaction pathway.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
Logical Relationship for Optimizing Labeling
Caption: Factors influencing successful this compound labeling.
References
How to reduce non-specific binding of Sulfo-Cy5-Tetrazine
Welcome to the technical support center for Sulfo-Cy5-Tetrazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in their experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent probe used in bioconjugation, specifically for "click chemistry" reactions. It consists of three key components:
-
Sulfo-Cy5: A sulfonated cyanine 5 dye. The sulfonate groups make the molecule water-soluble, which is intended to minimize non-specific binding driven by hydrophobic interactions.[1][2][] It emits fluorescence in the far-red region of the spectrum (Excitation/Emission ~649/670 nm).[4]
-
Tetrazine: A highly reactive molecule that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most commonly trans-cyclooctene (TCO). This reaction is known for its fast kinetics and high specificity, making it a "bioorthogonal" reaction that doesn't interfere with native biological processes.[5]
Q2: What causes non-specific binding of this compound?
Non-specific binding (NSB) is the attachment of the probe to unintended molecules or surfaces. This can lead to high background fluorescence, obscuring the specific signal and reducing the signal-to-noise ratio. Key causes include:
-
Hydrophobic Interactions: Although sulfonated, residual hydrophobicity can cause the dye to stick to lipids and hydrophobic regions of proteins.
-
Ionic Interactions: The negatively charged sulfonate groups can interact with positively charged molecules or surfaces.
-
Unreacted Probe: Excess, unreacted this compound can be difficult to wash away completely, contributing to background signal.
-
"Sticky" Cellular Components: Some cell types and tissues have components that are inherently "sticky" and prone to binding fluorescent dyes.
Q3: How does the "Sulfo" modification help reduce non-specific binding?
The addition of sulfonate groups (-SO3-) significantly increases the water solubility (hydrophilicity) of the Cy5 dye. This is a crucial feature because non-specific binding is often driven by hydrophobic interactions, where "greasy" molecules stick to each other in an aqueous environment. By making the dye more water-soluble, its tendency to non-specifically adsorb to hydrophobic surfaces is reduced.
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a systematic approach to diagnosing and resolving common issues with non-specific binding of this compound.
Problem 1: High background fluorescence in cell-based imaging.
Caption: Workflow for troubleshooting high background in cell staining.
Possible Cause & Solution:
-
Insufficient Blocking:
-
Action: Ensure you are using an appropriate blocking buffer. Common choices include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or commercial protein-free blocking buffers.
-
Optimization: Increase the blocking time to 1-2 hours at room temperature. Titrate the concentration of the blocking agent. See Table 1 for a comparison of common blocking agents.
-
-
Inadequate Washing:
-
Action: Increase the number and duration of wash steps after incubating with this compound. For example, perform 3-5 washes of 5-10 minutes each.
-
Optimization: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help disrupt non-specific hydrophobic interactions. Be aware that detergents like Tween-20 can be autofluorescent, so it's often recommended to omit them from the blocking solution but include them in wash buffers.
-
-
Excessive Probe Concentration:
-
Action: Titrate the concentration of this compound. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it to find the optimal balance between signal and background.
-
-
Fluorogenic Nature of the Probe:
-
Action: Many tetrazine-dye conjugates exhibit fluorescence quenching that is relieved upon reaction with TCO. This "turn-on" effect can be leveraged. If background from unreacted probe is an issue, extensive washing is still recommended.
-
Problem 2: High background in lysate-based assays (e.g., pull-downs, in-gel fluorescence).
Caption: Workflow for troubleshooting high background in lysate assays.
Possible Cause & Solution:
-
Non-Specific Protein Binding to Beads/Matrix:
-
Action: Perform a "pre-clearing" step. Before adding your specific capture reagent, incubate the cell lysate with control beads (e.g., Protein A/G agarose or streptavidin-agarose if applicable) for 30-60 minutes at 4°C. This will remove proteins that non-specifically bind to the beads.
-
-
Suboptimal Buffer Composition:
-
Action: Increase the stringency of your lysis and wash buffers.
-
Optimization:
-
Detergents: Increase the concentration of non-ionic detergents like Triton X-100 or NP-40 to 0.1-0.5% to disrupt hydrophobic interactions.
-
Salt: Increase the salt concentration (e.g., NaCl) to 150-500 mM to reduce ionic interactions.
-
-
-
Excess Unreacted Probe:
-
Action: If you are labeling a purified protein before adding it to a lysate, ensure that all unreacted this compound is removed.
-
Optimization: Use a desalting column or dialysis to purify the labeled protein and remove any free dye before proceeding with your experiment.
-
Quantitative Data Summary
The optimal blocking strategy is application-dependent and should be empirically determined. The following tables provide a starting point for optimization.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS/TBS | 30-60 min at RT | Inexpensive, readily available. | Can be a source of cross-reactivity with anti-bovine antibodies. May not be suitable for detecting phospho-proteins due to potential kinase contamination. |
| Normal Serum | 5-10% (v/v) in PBS/TBS | 30-60 min at RT | Highly effective at blocking non-specific antibody binding. | Must be from the same species as the secondary antibody to avoid cross-reactivity. More expensive than BSA or milk. |
| Non-Fat Dry Milk | 1-5% (w/v) in PBS/TBS | 1 hour at RT | Very inexpensive. | Contains biotin and phosphoproteins (casein), making it unsuitable for avidin-biotin systems and phospho-protein detection. |
| Protein-Free Blockers | Per manufacturer | Per manufacturer | Good for multiplexing, reduces cross-reactivity from protein-based blockers. | Generally more expensive. |
Table 2: Recommended Buffer Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Purpose | Application |
| Tween-20 | 0.05 - 0.2% | Non-ionic detergent to reduce hydrophobic interactions. | Wash buffers, antibody dilution buffers. |
| Triton X-100 | 0.1 - 0.5% | Non-ionic detergent, stronger than Tween-20. | Permeabilization, wash buffers. |
| NaCl | 150 - 500 mM | Reduces non-specific ionic interactions. | Lysis and wash buffers. |
| Sodium Dodecyl Sulfate (SDS) | 0.01 - 0.1% | Anionic detergent to reduce background on membranes (e.g., Western blots). | Wash buffers (use with caution as it can disrupt antibody-antigen interactions). |
Experimental Protocols
Protocol 1: General Protocol for Reducing Non-Specific Binding in Immunofluorescence
This protocol provides a starting point for optimizing cell staining with this compound conjugates.
Caption: General workflow for immunofluorescence with tetrazine ligation.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).
-
-
Blocking:
-
Incubate cells in blocking buffer (e.g., 1-3% BSA in PBS with 0.1% Tween-20 (PBST)) for 1 hour at room temperature.
-
-
Primary and TCO-Secondary Antibody Incubation:
-
Incubate with your primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a TCO-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
This compound Ligation:
-
Wash three times with PBST to remove unbound secondary antibody.
-
Incubate with this compound (1-10 µM in PBS) for 30 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash three to five times with PBST to remove unreacted this compound.
-
Mount the coverslip on a microscope slide with an antifade mounting medium.
-
Protocol 2: Pre-clearing Cell Lysate to Reduce Non-Specific Binding
This protocol is for reducing non-specific protein binding from a cell lysate prior to a pull-down or immunoprecipitation experiment involving a this compound labeled bait.
-
Prepare Cell Lysate:
-
Lyse cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer or a Tris-based buffer with 1% Triton X-100).
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing:
-
To 1 mL of cell lysate, add 20-50 µL of a 50% slurry of appropriate control beads (e.g., Protein A/G agarose beads).
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Centrifuge at a low speed (e.g., 2,000 x g) for 1-2 minutes at 4°C to pellet the beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, avoiding the bead pellet.
-
-
Proceed with Downstream Application:
-
The pre-cleared lysate is now ready for your specific immunoprecipitation or pull-down experiment with your this compound labeled protein.
-
References
Technical Support Center: Optimizing Sulfo-Cy5-Tetrazine & TCO Ligation
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Sulfo-Cy5-Tetrazine and TCO ligation reaction?
The reaction between this compound and a trans-cyclooctene (TCO)-modified molecule is a bioorthogonal reaction, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[1][2] The core mechanism is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene and reacts with the electron-rich, strained TCO (the dienophile).[3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine conjugate. This reaction is notable for being catalyst-free, which avoids the cytotoxicity associated with catalysts like copper.
Q2: How rapid is the this compound TCO ligation?
The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions currently known, with second-order rate constants spanning from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹. The precise rate is dependent on the specific structures of the tetrazine and TCO derivatives used.
Q3: What factors can influence the speed of the this compound TCO ligation?
Several factors modulate the reaction kinetics:
-
Electronic Properties: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine ring and electron-donating groups on the TCO.
-
Ring Strain: Increased ring strain in the TCO molecule leads to faster reaction kinetics.
-
Steric Hindrance: Bulky substituents near the reactive tetrazine or TCO moieties can slow down the reaction.
-
Concentration: As a bimolecular reaction, the rate is directly proportional to the concentrations of both the this compound and the TCO-functionalized molecule.
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. It is crucial to avoid prolonged exposure to light. Stock solutions should be prepared in anhydrous, water-miscible solvents like DMSO or DMF immediately before use.
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal After Ligation
| Possible Cause | Recommended Solution(s) |
| Degradation of this compound or TCO-modified molecule | Verify the integrity of your reagents. Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCOs can degrade in the presence of thiols or upon exposure to UV light. Always use freshly prepared solutions and store reagents as recommended. |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of your reactants. While a 1:1 ratio is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of the this compound can help drive the reaction to completion. |
| Low Concentration of Reactants | The reaction rate is concentration-dependent. If working with dilute samples, consider increasing the concentration of one or both reactants if possible. |
| Suboptimal Reaction Conditions (pH, Temperature) | While the reaction is robust across a wide pH range (typically 6-9), ensure the pH is suitable for the stability of your biomolecules. The reaction is typically performed at room temperature, but for slower reactions, incubating at 37°C can increase the rate. |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to large, bulky molecules, steric hindrance may be impeding the reaction. Consider using reagents with longer, flexible linkers (e.g., PEG spacers) to improve accessibility. |
Issue 2: High Background Fluorescence or Non-Specific Staining
| Possible Cause | Recommended Solution(s) |
| Excess Unreacted this compound | Ensure thorough removal of unreacted this compound after the ligation reaction. Purification methods like size-exclusion chromatography or dialysis are effective. Include washing steps in your protocol to remove unbound probe, especially in cell-based assays. |
| Hydrophobicity of Reagents | This compound is designed for good aqueous solubility. However, if your TCO-modified molecule is hydrophobic, it may lead to non-specific binding. The use of reagents with hydrophilic PEG spacers can improve water solubility and reduce non-specific interactions. |
| Inappropriate Blocking | In applications like cell imaging or western blotting, ensure adequate blocking steps are included in your protocol to minimize non-specific binding of the fluorescent probe to surfaces or cellular components. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 9.0 | The ligation is generally tolerant of a wide pH range. However, consider the stability of your specific biomolecules. |
| Temperature | 4°C to 37°C | The reaction is rapid even at lower temperatures, but is commonly performed at room temperature or 37°C. Higher temperatures can accelerate the reaction but may affect biomolecule stability. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | This compound has good aqueous solubility. DMSO or DMF are recommended for preparing stock solutions. |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine is often recommended to ensure complete reaction of the TCO-modified molecule. |
| Incubation Time | 30 - 120 minutes | The reaction is typically complete within this timeframe at room temperature. For less reactive partners or lower concentrations, longer incubation times may be necessary. |
Table 2: Second-Order Rate Constants for Various Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 | 9:1 Methanol/Water | Not Specified |
| Dipyridal tetrazine | TCO | 2000 ± 400 | 9:1 Methanol/Water | Not Specified |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media | Not Specified |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | Water | 25 |
| HELIOS Tzs | TCO-PEG4 | 500-620 | PBS (pH 7.4) | 37 |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound
-
Reagent Preparation:
-
Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM).
-
-
Ligation Reaction:
-
Add the desired molar excess of the this compound stock solution to the TCO-modified protein solution. A 1.05 to 1.5-fold molar excess of tetrazine is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis, equilibrating with your desired storage buffer.
-
-
Storage:
-
Store the labeled protein conjugate at 4°C, protected from light, until further use.
-
Visual Diagrams
Caption: Experimental workflow for this compound TCO ligation.
Caption: Troubleshooting logic for low ligation yield.
Caption: Key parameters for optimizing TCO-tetrazine reactions.
References
Technical Support Center: Sulfo-Cy5-Tetrazine Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Sulfo-Cy5-Tetrazine conjugates during their experiments.
Troubleshooting Guide
Issue: Low or No Fluorescent Signal After Conjugation
Possible Cause: Aggregation of the this compound conjugate leading to fluorescence quenching.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your conjugate solution. The presence of visible precipitates or a cloudy appearance is a strong indicator of significant aggregation.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of your conjugate. The formation of aggregates can lead to characteristic changes in the spectrum, such as the appearance of a blue-shifted shoulder (H-aggregates) or a sharpening and red-shifting of the main absorption peak (J-aggregates).
-
Concentration Optimization: High concentrations of fluorescent dyes are a primary driver of aggregation. Try diluting your stock solution and the final conjugate to the recommended working concentration range.
-
Buffer Optimization: The composition of your buffer can significantly impact dye stability.
-
pH: Ensure the pH of your buffer is within the optimal range for Sulfo-Cy5, which is generally between pH 4 and 10.[1]
-
Ionic Strength: High salt concentrations can sometimes promote the aggregation of cyanine dyes. If possible, try reducing the ionic strength of your buffer.
-
-
Incorporate Anti-Aggregation Additives:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 can disrupt hydrophobic interactions between dye molecules.
-
Cyclodextrins: Molecules like β-cyclodextrin can encapsulate the hydrophobic regions of the dye, preventing self-association.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: Aggregation of this compound is primarily driven by non-covalent interactions between the cyanine dye moieties. Key contributing factors include:
-
Hydrophobic Interactions: Despite the presence of sulfonated groups to enhance water solubility, the core structure of the Cy5 dye is hydrophobic and can self-associate in aqueous environments to minimize contact with water.
-
π-π Stacking: The planar aromatic structure of the cyanine dye can lead to stacking interactions between molecules.
-
High Concentration: At higher concentrations, the proximity of dye molecules increases the likelihood of intermolecular interactions and aggregation.
-
Buffer Conditions: High ionic strength and suboptimal pH can influence the charge and solubility of the dye, potentially promoting aggregation.
Q2: How can I detect aggregation of my this compound conjugate?
A2: The two most common methods for detecting aggregation are UV-Vis Spectroscopy and Dynamic Light Scattering (DLS).
-
UV-Vis Spectroscopy: Aggregation leads to changes in the electronic structure of the dye, which is reflected in its absorbance spectrum. H-aggregates typically show a new absorption band at a shorter wavelength (blue-shift) compared to the monomer, while J-aggregates exhibit a sharper, red-shifted band. A decrease in the main absorbance peak without a corresponding shift can indicate precipitation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or the polydispersity index (PDI) can indicate the formation of aggregates.
Q3: What is the recommended storage procedure for this compound and its conjugates?
A3: To ensure stability and prevent degradation, this compound and its conjugates should be stored at -20°C in the dark.[2][3] For stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation. Solutions should be protected from prolonged exposure to light to prevent photobleaching.
Q4: Can aggregation be reversed?
A4: In some cases, aggregation can be reversed. Mild aggregation may be reversible by:
-
Dilution: Lowering the concentration of the conjugate.
-
Addition of Disaggregating Agents: Introducing surfactants (e.g., Tween-20) or cyclodextrins (e.g., β-cyclodextrin) can help break up non-covalent aggregates.
-
Sonication: Brief sonication can sometimes help to disperse small aggregates.
However, extensive or irreversible aggregation may not be fully reversible.
Q5: What concentration of additives should I use to prevent aggregation?
A5: The optimal concentration of an additive depends on the specific experimental conditions. Here are some general starting recommendations:
| Additive | Recommended Starting Concentration | Notes |
| Tween-20 | 0.05% - 0.1% (v/v) | Use a concentration below the critical micelle concentration (CMC) to avoid interference from micelles. |
| β-Cyclodextrin | 2 mM - 10 mM | The optimal concentration may need to be determined empirically for your specific conjugate. |
Experimental Protocols
Protocol 1: Detection of this compound Aggregation using UV-Vis Spectroscopy
Objective: To qualitatively assess the aggregation state of a this compound conjugate by analyzing its absorbance spectrum.
Materials:
-
This compound conjugate solution
-
Appropriate buffer (e.g., Phosphate Buffered Saline, PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Blank: Fill a cuvette with the same buffer used to dissolve your conjugate. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.
-
Prepare Sample Dilutions: Prepare a series of dilutions of your this compound conjugate in the same buffer. It is recommended to start from your stock concentration and prepare several dilutions (e.g., 1:2, 1:5, 1:10).
-
Acquire Spectra:
-
Start with the most dilute sample. Rinse the cuvette with a small amount of the sample before filling it.
-
Place the cuvette in the spectrophotometer and acquire the absorbance spectrum from approximately 500 nm to 750 nm.
-
Repeat the measurement for each of the increasing concentrations.
-
-
Data Analysis:
-
Overlay the absorbance spectra for all concentrations.
-
Monomeric Species: At low concentrations, you should observe a primary absorbance peak around 646-650 nm.
-
H-Aggregates: As concentration increases, the appearance of a shoulder or a distinct peak at a shorter wavelength (typically around 600-620 nm) suggests the formation of H-aggregates.
-
J-Aggregates: The formation of J-aggregates is indicated by a sharpening of the main peak and a shift to a longer wavelength (red-shift).
-
Precipitation: A general decrease in absorbance across the spectrum at higher concentrations can indicate that the conjugate is precipitating out of solution.
-
Protocol 2: Quantitative Analysis of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of this compound conjugates in solution.
Materials:
-
This compound conjugate solution
-
Appropriate buffer (filtered through a 0.22 µm filter)
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume DLS cuvettes
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including the solvent viscosity and refractive index for your buffer at the desired temperature.
-
Sample Preparation:
-
Centrifuge your conjugate solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette. Ensure there are no air bubbles in the cuvette.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement. Typically, this involves multiple runs that are averaged by the instrument's software.
-
-
Data Analysis:
-
The DLS software will generate a size distribution report.
-
Z-average Diameter: This is the intensity-weighted mean hydrodynamic size. A significant increase in the Z-average diameter compared to the expected size of your monomeric conjugate is indicative of aggregation.
-
Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered monodisperse. A PDI above 0.3 suggests a polydisperse sample, which may contain aggregates.
-
Size Distribution Plot: Examine the size distribution plot. The presence of multiple peaks, especially at larger sizes, confirms the presence of aggregates.
-
| Parameter | Indication of Monomeric Sample | Indication of Aggregated Sample |
| Z-average Diameter | Close to the theoretical size of the conjugate | Significantly larger than the theoretical size |
| Polydispersity Index (PDI) | < 0.2 | > 0.3 |
| Size Distribution | Single, narrow peak | Multiple peaks or a single broad peak |
Visualizations
Caption: Factors and pathways leading to this compound aggregation.
Caption: A logical workflow for troubleshooting low fluorescence signals.
References
Sulfo-Cy5-Tetrazine photostability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered with Sulfo-Cy5-Tetrazine during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe that combines a sulfonated cyanine 5 (Cy5) dye with a tetrazine moiety. The sulfo groups enhance its water solubility, making it suitable for biological applications in aqueous environments. The tetrazine group allows for bioorthogonal ligation with strained alkenes, such as trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" enables the specific and efficient labeling of biomolecules in live cells and in vivo.[1]
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[2] Cyanine dyes like Cy5 are susceptible to photobleaching, which can limit the duration of imaging experiments and affect the quantification of data. The process often involves the fluorophore entering a reactive triplet state, which can then interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye.[3][4]
Q3: What factors influence the photostability of this compound?
Several factors can impact the photostability of cyanine dyes:
-
Excitation Intensity: Higher laser power leads to more rapid photobleaching.[3]
-
Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching. Removing oxygen or using oxygen scavenging systems can significantly improve photostability.
-
Local Chemical Environment: The pH, solvent polarity, and presence of oxidizing or reducing agents can all affect the dye's stability.
-
Tetrazine Moiety: The tetrazine group itself can act as a fluorescence quencher, and its reaction with TCO can alter the photophysical properties of the Cy5 dye.
Q4: How can I minimize photobleaching of this compound in my experiments?
A combination of strategies is often most effective:
-
Optimize Imaging Conditions: Use the lowest possible laser power and shortest exposure times that still provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercially available or self-made antifade reagents and oxygen scavenging systems into your imaging buffer.
-
Choose the Right Imaging Buffer: Maintain a stable and appropriate pH for your imaging buffer, typically between 7.0 and 8.0.
Troubleshooting Guide
Problem: My this compound signal is bleaching very quickly.
| Possible Cause | Suggested Solution |
| Excessive Laser Power | Reduce the laser intensity. Use neutral density filters to attenuate the laser power without changing the spectral quality of the light. |
| Long Exposure Times | Decrease the camera exposure time to the minimum required for a clear image. |
| High Oxygen Concentration | Prepare a fresh imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase or a PCA/PCD system). |
| Suboptimal Imaging Buffer | Ensure the pH of your imaging buffer is stable and within the optimal range for the dye (typically pH 7.0-8.0). Consider using a commercially available imaging buffer optimized for live-cell imaging. |
| Inherent Photolability | If the above solutions are not sufficient, consider using a more photostable alternative dye. |
Problem: I am observing a shift in the fluorescence emission to a shorter wavelength (photoblueing).
| Possible Cause | Suggested Solution |
| Photoconversion of Cy5 | Under certain conditions, Cy5 can be photoconverted to a Cy3-like species that emits at a shorter wavelength. This is also mediated by light exposure. |
| Reduce excitation intensity and duration to minimize this effect. | |
| Use antifade reagents and oxygen scavengers to reduce the formation of reactive oxygen species that can lead to photoconversion. |
Quantitative Data Summary
| Fluorophore | Relative Photostability | Key Characteristics |
| Cy5 | Moderate | Prone to photobleaching, especially at high laser powers. |
| Sulfo-Cy5 | Moderate | Sulfonation improves water solubility but has little effect on the quantum yield. |
| Alexa Fluor 647 | High | Generally exhibits superior photostability and brightness compared to Cy5. |
| ATTO 647N | High | Known for high photostability and quantum yield. |
| SiR (Silicon Rhodamine) | High | Often fluorogenic and highly photostable, making it suitable for live-cell imaging. |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol provides a standardized method for comparing the photostability of this compound to other fluorophores in a solution-based assay.
Materials:
-
This compound and other fluorophores for comparison
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or a fluorescence microscope with a camera and a stable light source
-
Cuvettes or microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare solutions of each fluorophore at the same concentration in PBS.
-
If using a microscope, immobilize the dye-conjugated biomolecules on a microscope slide to prevent diffusion. This can be achieved through methods like biotin-streptavidin interactions.
-
-
Instrumentation Setup:
-
Turn on the light source and allow it to stabilize.
-
Set the excitation and emission wavelengths appropriate for Sulfo-Cy5 (Excitation max ~646 nm, Emission max ~662 nm).
-
Adjust the illumination intensity to a level relevant for your typical experiments. It is critical to keep this intensity constant for all samples.
-
-
Time-Lapse Measurement:
-
Acquire an initial fluorescence intensity reading (t=0).
-
Continuously illuminate the sample and record the fluorescence intensity at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each fluorophore, plot the normalized fluorescence intensity against time.
-
Fit the data to a single exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Compare the half-lives of the different fluorophores to assess their relative photostability.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the primary photobleaching pathway for cyanine dyes.
Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.
References
Common mistakes to avoid in Sulfo-Cy5-Tetrazine experiments
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy5-Tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble, far-red fluorescent dye functionalized with a tetrazine group.[1][2][3] It is used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) group.[1][2] This reaction is exceptionally fast and specific, allowing for the covalent labeling of TCO-modified biomolecules (like proteins, antibodies, or cells) under physiological conditions without the need for a catalyst. The "sulfo" prefix indicates the presence of sulfonate groups, which increase the dye's water solubility and reduce non-specific binding.
Q2: How should I store and handle this compound?
For long-term stability, this compound should be stored at -20°C in the dark and protected from moisture. It is recommended to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. When preparing stock solutions, use an anhydrous solvent like DMSO or DMF. While the reagent can be transported at room temperature for short periods, prolonged exposure to light should be avoided.
Q3: What are the optimal reaction conditions for this compound and TCO?
The reaction between this compound and TCO is robust and proceeds efficiently over a pH range of 4-10. For most biological applications, a pH of 7.0-8.5 is recommended. The reaction is typically carried out at room temperature or 37°C.
Troubleshooting Guide
Low or No Fluorescent Signal
Q4: I am not seeing any fluorescence after my labeling reaction. What could be the problem?
There are several potential causes for low or no signal:
-
Degraded Reagents: Ensure that both the this compound and the TCO-modified molecule have been stored correctly and have not expired. Running a small-scale control reaction with fresh reagents can verify their activity.
-
Incorrect Stoichiometry: An insufficient amount of this compound will lead to incomplete labeling. Optimize the molar ratio of this compound to the TCO-modified molecule. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine dye.
-
Suboptimal Reaction Buffer: While the reaction is tolerant of a wide pH range, ensure your buffer is within the optimal range for your specific biomolecule's stability, typically pH 7.0-8.5. Avoid buffers containing primary amines (e.g., Tris) if your TCO-molecule was functionalized via an NHS ester, as these can compete with the desired reaction.
-
Presence of Thiols: High concentrations of thiols (like DTT or BME) can sometimes affect the stability of TCO groups. If your sample contains high levels of reducing agents, consider a purification step before labeling.
High Background Signal
Q5: My experiment shows high background fluorescence. How can I reduce it?
High background can obscure your specific signal and is often caused by:
-
Excess Unreacted Dye: It is crucial to remove any unreacted this compound after the labeling reaction. This can be achieved through size-exclusion chromatography (e.g., spin columns), dialysis, or other purification methods suitable for your labeled molecule.
-
Hydrophobic Interactions: The Cy5 dye core is relatively hydrophobic and can non-specifically associate with proteins or cell membranes. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this type of non-specific binding.
-
Long Incubation Times with High Dye Concentration: Reduce the incubation time and/or the concentration of the this compound to minimize non-specific binding.
-
Inadequate Washing: Increase the number and duration of washing steps after incubation with the dye. Using ice-cold buffer can also help reduce non-specific interactions during washing.
Quantitative Data Summary
For successful labeling, it is important to use the appropriate concentrations and reaction times. The following table provides recommended starting parameters for common applications.
| Parameter | Antibody/Protein Labeling | Cell Staining (Flow Cytometry) |
| This compound Molar Excess | 3-5 fold over TCO-protein | N/A (Concentration-based) |
| This compound Concentration | N/A (Molar ratio-based) | 1-10 µM |
| Incubation Time | 30-60 minutes | 15-30 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C |
| pH | 7.4 (e.g., PBS) | 7.4 (e.g., PBS with 1% BSA) |
Experimental Protocols
Protocol 1: Labeling of a TCO-Modified Antibody
This protocol provides a general workflow for labeling an antibody that has been pre-functionalized with a TCO group.
-
Reagent Preparation:
-
Dissolve the TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
-
Labeling Reaction:
-
Add a 3-5 molar excess of the this compound stock solution to the TCO-modified antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Remove the unreacted this compound using a size-exclusion chromatography spin column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the eluate containing the labeled antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Sulfo-Cy5).
-
Protocol 2: Staining of TCO-Labeled Live Cells for Flow Cytometry
This protocol outlines the steps for fluorescently labeling live cells that have been metabolically or surface-labeled with a TCO moiety.
-
Cell Preparation:
-
Harvest the TCO-labeled cells and wash them once with an appropriate buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the same buffer to a concentration of 1x10⁶ cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound in the cell suspension buffer at a final concentration of 1-10 µM.
-
Add the this compound solution to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Wash the cells two to three times with ice-cold buffer to remove unreacted dye. Centrifuge at a low speed (e.g., 300-500 x g) for 5 minutes for each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.
-
Analyze the cells using a flow cytometer with the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., ~670 nm).
-
Visualizations
Caption: Workflow for labeling a TCO-modified biomolecule with this compound.
Caption: The bioorthogonal reaction between this compound and a TCO-modified molecule.
References
Technical Support Center: Sulfo-Cy5-Tetrazine Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sulfo-Cy5-Tetrazine in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C in the dark and desiccated.[1][2] Under these conditions, the reagent is stable for up to 24 months.[1][2] For transportation, it can be kept at room temperature for up to three weeks.[1] Once reconstituted in a solvent such as DMSO or water, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the general stability of this compound in aqueous buffers?
A2: this compound is designed for use in aqueous environments and generally possesses good stability in biological buffers. The sulfo-groups on the cyanine dye enhance its hydrophilicity and water solubility.
Q3: How does pH affect the stability of this compound?
A3: this compound is reported to be pH-insensitive in a range of pH 4 to 10, making it compatible with a wide variety of biological buffers and experimental conditions. However, strong acids or bases should be avoided as they can lead to degradation.
Q4: Is this compound sensitive to light?
A4: Yes, like most cyanine dyes, this compound is susceptible to photobleaching upon prolonged exposure to light. It is crucial to protect the reagent and any labeled conjugates from light during storage and experiments whenever possible.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: While generally stable, tetrazines can be sensitive to strong oxidizing or reducing agents. For instance, high concentrations of thiols like dithiothreitol (DTT) or β-mercaptoethanol (BME) may affect the stability of the tetrazine ring. If your experimental protocol requires the use of reducing agents, it is advisable to perform the labeling reaction prior to their addition or to purify the sample to remove them before labeling.
Troubleshooting Guide
Q1: I am observing low labeling efficiency in my conjugation reaction. What could be the cause?
A1: Low labeling efficiency can stem from several factors:
-
Degraded Reagents: Ensure that both the this compound and the trans-cyclooctene (TCO)-modified molecule have been stored correctly and have not expired. A small-scale control reaction with fresh reagents can help verify their activity.
-
Incorrect Stoichiometry: The molar ratio of this compound to the TCO-modified molecule is critical. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine dye. This ratio may need to be optimized for your specific application.
-
Suboptimal Reaction Buffer: While stable across a broad pH range, the optimal pH for your specific biomolecule should be considered. A pH between 7 and 8.5 is a typical starting point for many protein labeling reactions.
-
Presence of Interfering Substances: As mentioned, high concentrations of reducing agents can interfere with the labeling reaction. Consider purifying your sample to remove these substances before proceeding with the conjugation.
Q2: I am seeing high background fluorescence in my imaging experiment. How can I reduce it?
A2: High background fluorescence can be attributed to several sources:
-
Excess Unreacted Dye: It is essential to remove any unreacted this compound after the labeling reaction. This can be achieved through methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or other purification techniques suitable for your labeled molecule.
-
Hydrophobic Interactions: The Cy5 dye component is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules. Including a small amount of a non-ionic detergent, such as 0.05% Tween-20, in your wash buffers can help to minimize this non-specific binding.
Q3: My fluorescent signal appears to be fading quickly during imaging. What can I do?
A3: Rapid signal loss is likely due to photobleaching of the Cy5 dye. To mitigate this, you can:
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light.
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.
-
Protective Buffers: For live-cell imaging, consider using specialized imaging buffers that may contain components to reduce photobleaching.
Quantitative Data on Tetrazine Stability
While specific quantitative stability data for this compound across a wide range of buffers is limited in the published literature, the following tables provide data for related tetrazine derivatives, which can serve as a useful reference. The stability of tetrazines is influenced by the substituents on the tetrazine ring.
Table 1: Stability of Various Tetrazine Derivatives in PBS (pH 7.4) at 37°C
| Tetrazine Derivative | % Remaining after 12 hours | Reference |
| Dipyridyl-s-tetrazine | 15-40% | |
| Pyrimidyl-substituted tetrazine | 15-40% | |
| Pyridyl tetrazine | >75% | |
| Phenyl tetrazine | >75% |
Table 2: General Stability of Tetrazine Derivatives under Different Conditions
| Condition | Observation | Reference |
| pH | Stable in the range of pH 4-10 for Cy5-Tetrazine. | |
| Temperature | Generally good thermal stability; storage at -20°C is recommended. | |
| Light | Susceptible to photobleaching. | |
| Reducing Agents | Can be degraded by high concentrations of thiols. |
Experimental Protocols
Protocol for Assessing this compound Stability in Different Buffers
This protocol outlines a general method to evaluate the stability of this compound in various aqueous buffers using UV-Vis spectroscopy.
1. Materials:
- This compound
- Buffers of interest (e.g., PBS, TRIS, HEPES at desired pH)
- DMSO (or other suitable organic solvent for stock solution)
- UV-Vis Spectrophotometer
- Cuvettes or microplate reader
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.
- Working Solution Preparation: Dilute the stock solution in each of the buffers to be tested to a final concentration with a measurable absorbance at the λmax of the tetrazine moiety (~520-540 nm) and the Cy5 dye (~650 nm). A typical starting concentration is 10-50 µM.
- Incubation: Aliquot the working solutions and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect the samples from light.
- Data Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), measure the full absorbance spectrum (e.g., from 300 to 800 nm) of an aliquot from each condition.
- Data Analysis: Monitor the change in absorbance at the λmax of the tetrazine (~520-540 nm) over time. A decrease in this peak indicates degradation of the tetrazine ring. The absorbance of the Cy5 dye (~650 nm) can also be monitored for photobleaching or degradation of the fluorophore. Calculate the percentage of remaining this compound at each time point relative to the initial measurement.
Protocol for HPLC Analysis of this compound Stability
For a more quantitative assessment and to identify potential degradation products, High-Performance Liquid Chromatography (HPLC) can be used.
1. Materials:
- Incubated samples of this compound from the stability assay.
- HPLC system with a UV-Vis or diode array detector.
- Reversed-phase C18 column.
- Mobile phases (e.g., Acetonitrile and water with 0.1% TFA).
2. Procedure:
- Sample Preparation: At each time point, take an aliquot of the incubated this compound solution. If necessary, quench any reaction and filter the sample.
- HPLC Analysis: Inject the sample onto the C18 column. Elute with a gradient of increasing organic solvent. Monitor the chromatogram at the absorbance wavelengths of the tetrazine (~520-540 nm) and the Cy5 dye (~650 nm).
- Data Analysis: The peak corresponding to intact this compound will decrease over time if degradation occurs. The appearance of new peaks may indicate the formation of degradation products. The peak area can be integrated to quantify the amount of remaining reagent at each time point.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified this compound degradation pathway.
References
Quenching of Sulfo-Cy5-Tetrazine fluorescence and how to prevent it
Welcome to the technical support center for Sulfo-Cy5-Tetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential issues encountered during experiments involving this fluorogenic probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble, far-red fluorescent probe used for bioorthogonal labeling.[1][2][3][4] It consists of a Sulfo-Cy5 fluorophore linked to a tetrazine moiety. The tetrazine group acts as a quencher, suppressing the fluorescence of the nearby Sulfo-Cy5 dye.[5] This quenching is relieved when the tetrazine reacts with a strained alkene, such as a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly specific and rapid, forming a stable covalent bond and leading to a significant increase in fluorescence, a "turn-on" effect that is ideal for imaging applications.
Q2: What are the primary mechanisms of fluorescence quenching in this compound?
The fluorescence of the Sulfo-Cy5 dye is suppressed by the attached tetrazine group primarily through two mechanisms:
-
Förster Resonance Energy Transfer (FRET): Energy from the excited Sulfo-Cy5 (donor) is transferred non-radiatively to the tetrazine (acceptor). This is possible because the emission spectrum of Cy5 overlaps with the absorption spectrum of the tetrazine.
-
Photoinduced Electron Transfer (PET): An electron is transferred from the excited fluorophore to the electron-accepting tetrazine moiety, leading to non-radiative relaxation.
The efficiency of these quenching pathways is highly dependent on the distance and orientation between the dye and the tetrazine quencher. Upon reaction of the tetrazine with a TCO group, the electronic properties of the quencher are eliminated, restoring the fluorescence of the Cy5 dye.
Q3: What are the key spectral properties of this compound?
The spectral properties can be found in the table below. It is a far-red fluorophore with excitation and emission spectra similar to other Cy5 dyes.
Q4: How should I store and handle this compound?
For long-term storage, this compound should be stored at -20°C in the dark and kept desiccated. It can be transported at room temperature for up to three weeks. For experiments, it is advisable to prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C, protected from light. Aqueous solutions should be prepared fresh for each experiment.
Data Summary: Spectral and Photophysical Properties
This table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~271,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) - Quenched State | 0.28 | |
| Recommended Laser Lines | 633 nm or 647 nm | |
| pH Sensitivity | pH-insensitive from pH 4 to 10 |
Note: The quantum yield of the unquenched, post-reaction product is expected to be significantly higher, approaching that of comparable unquenched Sulfo-Cy5 dyes (e.g., Alexa Fluor 647 has a QY of 0.33).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem 1: Low or no fluorescence signal after reaction with a TCO-containing molecule.
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The iEDDA reaction between tetrazine and TCO has not gone to completion. | - Verify Reagent Integrity: Ensure both this compound and the TCO-modified molecule have not degraded. Use fresh reagents if possible. - Optimize Reaction Conditions: Increase incubation time or reagent concentration. The reaction is typically fast, but kinetics can be influenced by steric hindrance around the reactive partners. - Check pH: While the dye is stable from pH 4-10, ensure your buffer is within a neutral range (pH 7.0-8.5) for optimal protein/biomolecule stability. |
| Degradation of this compound: The dye has been exposed to excessive light or harsh chemical conditions. | - Minimize Photobleaching: Protect the dye from light at all stages of the experiment. Use fresh stock solutions. - Avoid Reducing Agents: Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT can degrade cyanine dyes. If their use is unavoidable, perform a buffer exchange or purification step before adding the dye. |
| Incorrect Filter/Laser Settings: The imaging system is not optimized for Cy5. | - Confirm Settings: Use a laser line close to the excitation maximum (~646 nm), such as a 633 nm or 647 nm laser. Ensure the emission filter is appropriate for capturing fluorescence around 662 nm. |
| Self-Quenching/Aggregation: High labeling density on the target biomolecule is causing dye-dye interactions. | - Optimize Dye:Molecule Ratio: Reduce the molar excess of this compound used in the labeling reaction to achieve a lower degree of labeling (DOL). - Use Asymmetrically Charged Dyes: If aggregation is a persistent issue with your target, consider alternative dyes designed to reduce π-stacking. |
Problem 2: High background fluorescence in the "quenched" state (before reaction).
| Possible Cause | Recommended Solution |
| Impure or Partially Degraded Dye: The stock solution contains unquenched Sulfo-Cy5 or other fluorescent impurities. | - Purify the Conjugate: After labeling your molecule of interest, use size exclusion chromatography, dialysis, or a similar method to remove any unbound, quenched dye. - Assess Stock Solution: Run a fluorescence measurement of the dye stock alone to confirm its low-emission state. |
| Residual Quenching by Product: The dihydropyridazine product formed after the iEDDA reaction can still exert a minor quenching effect. | - This is an inherent property of the reaction. While it can't be eliminated, ensure your signal-to-noise ratio is sufficient by optimizing labeling and imaging conditions. |
| Autofluorescence: The sample itself (cells, tissue) is contributing to background signal. | - Use a Far-Red Dye: this compound is a good choice as autofluorescence is typically lower in the far-red spectrum. - Include Controls: Image an unlabeled sample under the same conditions to determine the level of autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific Cy5 signal from the broad autofluorescence spectrum. |
Visualizing the Quenching and Reaction Mechanism
The following diagram illustrates the fluorescence quenching of this compound and its restoration upon reaction with a TCO-modified molecule.
Caption: Mechanism of this compound's fluorogenic turn-on response.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues with low fluorescence signal.
Caption: A logical workflow for troubleshooting low fluorescence signals.
Experimental Protocols
Protocol 1: General Bioconjugation of a TCO-Modified Protein
This protocol describes a general method for labeling a TCO-modified protein with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Purification column (e.g., desalting or size exclusion column) appropriate for your protein.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Mix well by vortexing. Store this solution at -20°C, protected from light.
-
Prepare Protein Solution: Prepare your TCO-modified protein at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of amine-containing substances (like Tris) if not already purified.
-
Determine Molar Ratio: Calculate the desired molar excess of this compound to the protein. A 5- to 20-fold molar excess is a common starting point.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. The reaction is often complete within 30 minutes. The pink color of the tetrazine may disappear as the reaction proceeds.
-
Purification: Remove the unreacted this compound from the labeled protein conjugate. Use a desalting column (for proteins >5 kDa) or size exclusion chromatography, eluting with your desired storage buffer (e.g., PBS).
-
Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5). The DOL can be calculated using the molar extinction coefficients of the protein and the dye.
-
Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light.
Protocol 2: Preventing Quenching During Fluorescence Imaging
Materials:
-
Labeled sample (e.g., cells or tissue slides).
-
PBS or other appropriate imaging buffer.
-
Commercially available antifade mounting medium (e.g., VectaShield®, ProLong™ Gold).
Procedure:
-
Final Wash: Perform the final wash step of your staining protocol with PBS to remove any unbound fluorescent conjugate.
-
Mounting: For slides, carefully remove the excess buffer. Add a drop of antifade mounting medium directly onto the sample.
-
Coverslip: Gently place a coverslip over the mounting medium, avoiding air bubbles.
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight at room temperature in the dark).
-
Imaging: Image the sample using appropriate laser lines and filters for Cy5. Minimize light exposure to the sample when not actively acquiring images to prevent photobleaching. Use the lowest laser power that provides a sufficient signal-to-noise ratio.
Experimental Workflow Diagram
Caption: Standard workflow for labeling, purification, and imaging.
References
Validation & Comparative
A Head-to-Head Comparison for Advanced Microscopy: Sulfo-Cy5-Tetrazine vs. Alexa Fluor 647
For researchers, scientists, and drug development professionals navigating the selection of far-red fluorophores for high-performance microscopy, the choice between Sulfo-Cy5-Tetrazine and Alexa Fluor 647 is a critical decision. This guide provides an objective, data-driven comparison of these two popular dyes to inform your experimental design and maximize data quality.
Both this compound and Alexa Fluor 647 are mainstays in fluorescence microscopy, particularly for applications requiring bright, far-red emission to minimize cellular autofluorescence. However, their distinct chemical functionalities and photophysical properties make them suitable for different labeling strategies and imaging modalities. This compound is a key player in bioorthogonal chemistry, enabling the labeling of biomolecules through the highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (TCO) reaction partner. In contrast, Alexa Fluor 647 is a widely used, exceptionally bright, and photostable fluorophore typically conjugated to proteins and antibodies via amine-reactive succinimidyl esters.
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of this compound and Alexa Fluor 647, providing a quantitative basis for comparison.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum | ~646 nm[1][2] | ~650 nm[3] |
| Emission Maximum | ~662 nm[1][2] | ~665 nm |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.28 | ~0.33 |
| Photostability | Less photostable than Alexa Fluor 647. A study showed that after continuous illumination, Cy5 retained only 55% of its initial fluorescence. | Significantly more photostable than Cy5. In a direct comparison, Alexa Fluor 647 retained approximately 80% of its initial fluorescence under continuous illumination. |
| Labeling Chemistry | Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with trans-cyclooctene (TCO). | Primarily N-hydroxysuccinimidyl (NHS) ester reaction with primary amines. |
| pH Sensitivity | pH insensitive from pH 4 to 10. | Largely pH-insensitive between pH 4 and 10. |
| Water Solubility | High, due to sulfo- groups. | High, due to sulfonation. |
Performance Comparison
Brightness and Photostability: A Clear Advantage for Alexa Fluor 647
While both dyes exhibit high molar extinction coefficients, Alexa Fluor 647 has a slightly higher quantum yield, contributing to its renowned brightness. The most significant performance differentiator, however, is photostability. Alexa Fluor 647 is demonstrably more resistant to photobleaching than Cy5 dyes. This superior photostability is a critical advantage for demanding imaging applications such as super-resolution microscopy (e.g., STORM) and long-term live-cell imaging, where samples are subjected to intense and prolonged laser illumination.
Labeling Strategy: Bioorthogonal vs. Traditional Conjugation
The choice between these two dyes often comes down to the desired labeling strategy.
-
This compound is the go-to choice for bioorthogonal labeling . This two-step "click chemistry" approach first involves the introduction of a TCO group onto a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) either metabolically, enzymatically, or through chemical conjugation. The this compound is then added, which rapidly and specifically reacts with the TCO-modified molecule. This strategy is particularly powerful for live-cell imaging as the reaction is fast, occurs under physiological conditions, and does not require a catalyst.
-
Alexa Fluor 647 , most commonly available as an NHS ester, is used for direct covalent labeling of primary amines (e.g., lysine residues) on proteins and antibodies. This is a well-established and robust method for preparing fluorescently labeled antibodies for immunofluorescence and other immunoassays.
Experimental Protocols
Protocol 1: Live-Cell Bioorthogonal Labeling using this compound and TCO-Ligation
This protocol outlines a general procedure for labeling TCO-modified proteins on the surface of live cells with this compound.
Materials:
-
Live cells expressing the TCO-modified protein of interest
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 620/60 nm, Emission: 700/75 nm)
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified protein on a suitable imaging dish (e.g., glass-bottom dish).
-
Preparation of Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Immediately before use, dilute the stock solution in live-cell imaging medium to a final concentration of 1-5 µM.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. Add the this compound staining solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells. The signal from the tetrazine-TCO ligation develops rapidly. Time-lapse imaging can be performed to monitor the labeling process in real-time.
-
Controls:
-
Non-specific binding: Incubate cells not expressing the TCO-modified protein with the this compound staining solution.
-
Autofluorescence: Image unlabeled cells under the same acquisition settings.
-
Protocol 2: Immunofluorescence Staining with Alexa Fluor 647-conjugated Secondary Antibodies
This protocol provides a standard method for indirect immunofluorescence staining of fixed cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody specific to the target protein
-
Alexa Fluor 647-conjugated secondary antibody
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope with appropriate filter sets for DAPI and Alexa Fluor 647
Procedure:
-
Cell Fixation: Wash cells twice with PBS and then fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with blocking buffer. Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate laser lines and emission filters for DAPI and Alexa Fluor 647.
Visualizing the Workflows
Conclusion: Making the Right Choice
The selection between this compound and Alexa Fluor 647 hinges on the specific requirements of your experiment.
Choose this compound for:
-
Live-cell imaging applications requiring bioorthogonal labeling.
-
Experiments where precise, catalyst-free labeling is paramount.
-
Situations where the introduction of a small TCO handle is more feasible than direct antibody labeling.
Choose Alexa Fluor 647 for:
-
Applications demanding the highest brightness and photostability, such as super-resolution microscopy.
-
Standard immunofluorescence and other fixed-cell imaging where robust and well-characterized reagents are preferred.
-
Long-term time-lapse imaging where resistance to photobleaching is critical.
By carefully considering the quantitative data and the nature of your experimental design, you can confidently select the optimal far-red fluorophore to achieve high-quality, reproducible microscopy data.
References
- 1. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfo-Cy5-Tetrazine: A Comparative Guide to Brightness and Quantum Yield for Advanced Bioimaging
For researchers, scientists, and drug development professionals engaged in advanced fluorescence-based applications, the selection of the optimal fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of Sulfo-Cy5-Tetrazine with other commonly used fluorophores, focusing on brightness and quantum yield, supported by experimental data and detailed methodologies.
Quantitative Comparison of Fluorophore Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A high molar extinction coefficient indicates a high probability of absorbing light, while a high quantum yield signifies a high efficiency in converting that absorbed light into emitted fluorescence. The following table summarizes the key photophysical properties of this compound and other popular fluorophores used in similar applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~649 | ~670 | 250,000 | 0.28 | 70,000 |
| Alexa Fluor 647-Tetrazine | ~650 | ~668 | 270,000 | 0.33[1] | 89,100 |
| Cy5 | ~649 | ~670 | 250,000 | 0.20 - 0.27 | 50,000 - 67,500 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |
| DyLight 650 | 652 | 672 | 250,000 | 0.10 | 25,000 |
Note: Brightness is a calculated value and can be influenced by environmental factors. The quantum yield of fluorophores can vary depending on the solvent, pH, and conjugation state.
Experimental Protocols
A key aspect of fluorophore characterization is the accurate determination of their photophysical properties. Below is a generalized protocol for the relative measurement of fluorescence quantum yield, a widely accepted method in the field.
Protocol: Relative Quantum Yield Determination
This method involves comparing the fluorescence intensity of an unknown sample to a well-characterized standard with a known quantum yield.
1. Materials and Reagents:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., this compound)
-
Reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
High-purity solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent.
-
Absorbance Measurements:
-
Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the absorbance spectra for each dilution using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. It is crucial to use the same excitation wavelength and instrument settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample and standard dilution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the reference standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Bioorthogonal Labeling Workflow
This compound is frequently employed in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (TCO) dienophile. This "click chemistry" reaction is highly specific and efficient, enabling the precise labeling of biomolecules in complex biological systems.
Caption: Workflow for bioorthogonal labeling using this compound and TCO.
Performance Comparison and Conclusion
This compound stands as a robust and versatile fluorophore for bioimaging and labeling applications. Its high molar extinction coefficient and good quantum yield contribute to its significant brightness, making it suitable for a wide range of experimental setups.
Compared to its non-tetrazine counterpart, Cy5, the sulfonated form offers improved water solubility, which is advantageous for biological applications by reducing aggregation and non-specific binding.
When compared to Alexa Fluor 647-Tetrazine, another prominent fluorophore in the far-red spectrum, this compound exhibits comparable spectral properties. While Alexa Fluor 647 is often cited for its superior photostability and slightly higher quantum yield, this compound remains a highly effective and often more cost-effective alternative. The choice between these fluorophores will ultimately depend on the specific requirements of the experiment, including the need for extreme photostability in long-term imaging experiments versus the cost-effectiveness for high-throughput screening applications.
References
A Comparative Analysis of the Photostability of Sulfo-Cy5-Tetrazine and Other Red Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of fluorescent probes with high photostability is paramount for generating reliable and reproducible data in fluorescence imaging and bio-conjugation applications. This guide provides a comparative overview of the photostability of Sulfo-Cy5-Tetrazine against other commonly used red fluorescent dyes, supported by available experimental data and detailed methodologies.
This compound is a water-soluble, far-red fluorescent dye that has gained prominence in bioorthogonal chemistry due to its tetrazine moiety, which facilitates rapid and specific labeling of molecules containing a trans-cyclooctene (TCO) group. A critical characteristic of any fluorophore is its photostability—the ability to resist photobleaching or the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for applications requiring long-term imaging, quantitative analysis, or high-intensity illumination.
Quantitative Photostability Comparison
While direct, side-by-side quantitative data for this compound under various conditions is not extensively available in peer-reviewed literature, we can infer its performance based on data for the parent compound, Sulfo-Cy5, and make comparisons with other well-characterized red dyes such as Cy5 and Alexa Fluor 647. The sulfonation of cyanine dyes, such as in Sulfo-Cy5, is known to improve water solubility and can reduce dye aggregation, which often contributes to enhanced photostability[1][2].
General findings indicate that Alexa Fluor dyes tend to exhibit superior photostability compared to their cyanine (Cy) dye counterparts[3][4]. For instance, one study demonstrated that after a period of continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.
The following table summarizes available quantitative and qualitative data on the photostability of these dyes. It is important to note that photostability is highly dependent on the experimental conditions, including the excitation light intensity, buffer composition, and the local molecular environment.
| Dye | Reported Photostability Characteristics |
| This compound | Generally reported as having high photostability, though specific quantitative data like photobleaching half-life or quantum yield is not readily available. The "sulfo" group is expected to contribute positively to its photostability by increasing hydrophilicity and reducing aggregation[1]. |
| Cy5 | Susceptible to photobleaching, especially under prolonged or high-intensity illumination. One study showed it retained only 55% of its initial fluorescence after continuous illumination. |
| Alexa Fluor 647 | Significantly more photostable than Cy5. It has been reported to retain about 80% of its initial fluorescence under conditions where Cy5 faded significantly. The initial rate of photobleaching has been measured at 10.1 s⁻¹ under specific conditions. |
Experimental Protocols
To facilitate the independent assessment of photostability, we provide a detailed methodology for comparing the photobleaching rates of fluorescent dyes in solution using a confocal microscope.
Protocol: Measuring Photobleaching of Fluorescent Dyes in Solution
This protocol describes a method to quantify the photobleaching rate of fluorescent dyes by measuring the decay of fluorescence intensity over time under continuous laser illumination.
1. Materials and Reagents:
-
Fluorescent dyes for comparison (e.g., this compound, Cy5, Alexa Fluor 647)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Micro-well slides or imaging chambers with a glass bottom
-
Confocal laser scanning microscope equipped with appropriate lasers and detectors
2. Sample Preparation:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO or water, depending on the dye's solubility) at a concentration of 1 mM.
-
Dilute the stock solutions in PBS to a final concentration of 1 µM. Ensure the absorbance of the solutions at the excitation maximum is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
-
Add 100 µL of each dye solution to separate wells of a micro-well slide.
3. Confocal Microscopy Imaging:
-
Turn on the confocal microscope and allow the lasers to warm up for at least 30 minutes to ensure stable output power.
-
Select an objective with appropriate magnification and numerical aperture (e.g., 60x oil immersion).
-
For each dye, use the corresponding laser line for excitation (e.g., 633 nm or 647 nm for Cy5 and Alexa Fluor 647).
-
Set the laser power, pinhole size, and detector gain to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these settings must be kept identical for all dyes being compared.
-
Define a region of interest (ROI) within the dye solution.
-
Acquire a time-lapse series of images of the ROI under continuous laser illumination. The time interval and total duration of the acquisition will depend on the photostability of the dyes but a starting point could be an image every 5 seconds for 5 minutes.
4. Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without dye and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves for each dye.
-
To quantify photostability, calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the photobleaching curve or by fitting the data to an exponential decay function.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process for assessing photostability, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Signaling Pathway and Logical Relationships
The process of photobleaching involves the transition of a fluorophore to an excited singlet state upon photon absorption, followed by intersystem crossing to a reactive triplet state. This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), which can chemically modify and destroy the fluorophore, leading to a loss of fluorescence.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
Navigating Bioorthogonal Labeling: A Comparative Guide to Sulfo-Cy5-Tetrazine Alternatives for Live Cell Imaging
For researchers, scientists, and drug development professionals engaged in the precise art of bioorthogonal labeling, Sulfo-Cy5-Tetrazine has long been a staple. Its utility in the inverse-electron-demand Diels-Alder (iEDDA) reaction has made it a go-to tool for attaching the popular Cy5 fluorophore to biomolecules in living cells. However, the expanding landscape of bioorthogonal chemistry now offers a suite of alternatives, each with distinct advantages in terms of reaction kinetics, fluorophore properties, and experimental flexibility. This guide provides an objective comparison of this compound with its leading alternatives, supported by experimental data, to empower researchers in selecting the optimal probe for their live cell imaging needs.
Quantitative Data Summary
The selection of a fluorescent probe for live cell imaging is a critical decision that directly impacts experimental outcomes. The following table summarizes the key performance indicators for this compound and its leading alternatives.
| Probe | Chemistry | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Features |
| This compound | iEDDA | ~649 | ~670 | ~250,000[1] | ~0.2 (for related Sulfo-Cy5 dyes)[] | 10³ - 10⁶[3][4] | Well-established, cost-effective, good brightness. |
| ATTO 647N-Tetrazine | iEDDA | 646 | 664 | 150,000[5] | 0.65 | Fast (within the 10³ - 10⁶ range) | High photostability and quantum yield, excellent for demanding imaging. |
| SiR-Tetrazine | iEDDA | 652 | 674 | 100,000 | ~0.4 (upon reaction) | Fast (within the 10³ - 10⁶ range) | Cell-permeable, fluorogenic (high signal-to-noise), suitable for super-resolution. |
| Alexa Fluor 647-Tetrazine | iEDDA | 650 | 665 | 239,000 | 0.33 | Fast (within the 10³ - 10⁶ range) | Superior photostability and brightness, pH insensitive. |
| DBCO-Dyes (e.g., DBCO-AF647) | SPAAC | (Fluorophore Dependent) | (Fluorophore Dependent) | (Fluorophore Dependent) | (Fluorophore Dependent) | ~1 (with azide) | Alternative bioorthogonal chemistry, no metal catalyst required. |
Performance Comparison
Photostability: A critical factor for fluorescence microscopy, particularly in experiments requiring long exposure times or high-intensity light sources, is the photostability of the fluorophore. In direct comparisons, Alexa Fluor 647 has demonstrated significantly greater resistance to photobleaching than Cy5. One study showed that after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%. This superior photostability makes Alexa Fluor 647-Tetrazine the preferred choice for demanding imaging applications such as super-resolution microscopy. ATTO 647N is also known for its high photostability.
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While Sulfo-Cy5 has a high extinction coefficient, Alexa Fluor 647 and ATTO 647N often exhibit higher quantum yields, resulting in overall brighter signals. Protein conjugates of Alexa Fluor 647 have been reported to be significantly brighter than those of Cy5, especially at high degrees of labeling, due to reduced self-quenching.
Fluorogenicity and Signal-to-Noise Ratio: A significant advantage of some alternative probes is their fluorogenic nature. Silicon rhodamine (SiR)-based probes, such as SiR-Tetrazine, are prime examples. These dyes exhibit minimal fluorescence until they react with their target (e.g., a TCO-modified protein), leading to a substantial increase in fluorescence intensity, often referred to as a high "turn-on" ratio. This property is highly beneficial for live-cell imaging as it minimizes background fluorescence from unreacted probes, resulting in a high signal-to-noise ratio and often eliminating the need for wash steps.
Reaction Kinetics: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctene (TCO) is prized for its exceptionally fast kinetics, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid reactivity allows for efficient labeling at low, non-toxic concentrations of the probe. While specific, directly comparable rate constants for each dye-tetrazine conjugate with a standardized TCO derivative are not always available, all the tetrazine-based probes discussed here are expected to exhibit the fast kinetics characteristic of this chemistry.
Experimental Protocols
Live-Cell Labeling with Tetrazine-Dyes (iEDDA)
This protocol is suitable for labeling cell surface or intracellular proteins modified with a trans-cyclooctene (TCO) handle.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Tetrazine-dye stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Seed cells expressing the TCO-modified protein of interest in a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
Labeling:
-
Dilute the tetrazine-dye stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the PBS and add the tetrazine-dye solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the specific probe and target protein expression levels.
-
-
Washing:
-
For non-fluorogenic probes, wash the cells two to three times with pre-warmed live-cell imaging medium to remove unreacted dye.
-
For fluorogenic probes with a high turn-on ratio, washing steps may be minimized or omitted.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye.
Live-Cell Labeling with DBCO-Dyes (SPAAC)
This protocol is suitable for labeling cell surface or intracellular proteins modified with an azide handle.
Materials:
-
Cells expressing the azide-modified protein of interest
-
Live-cell imaging medium
-
DBCO-dye stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Seed cells expressing the azide-modified protein of interest in a suitable imaging dish and culture to the desired confluency.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
Labeling:
-
Dilute the DBCO-dye stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM.
-
Remove the PBS and add the DBCO-dye solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualization
References
Validating Sulfo-Cy5-Tetrazine Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate downstream analysis. Sulfo-Cy5-Tetrazine has emerged as a valuable tool for bioorthogonal labeling, enabling the fluorescent tagging of molecules modified with a trans-cyclooctene (TCO) group through a highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The validation of this covalent conjugation is a critical quality control step to ensure the integrity of subsequent experiments. Mass spectrometry (MS) offers a definitive method for confirming successful labeling by providing a direct measurement of the mass shift upon conjugation.
This guide provides a comparative overview of mass spectrometry-based validation for this compound labeling. It details experimental protocols for both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). Furthermore, it compares the bioorthogonal approach of this compound with traditional amine-reactive labeling using Sulfo-Cy5-NHS ester and another bioorthogonal reagent, Sulfo-Cy3-Tetrazine, from a mass spectrometry validation perspective.
Quantitative Data Summary
The successful conjugation of this compound to a TCO-modified protein results in a predictable mass increase. This mass shift is the primary indicator of a successful labeling reaction when analyzed by mass spectrometry. The table below summarizes the expected mass shifts and key characteristics of this compound and its alternatives.
| Labeling Reagent | Labeling Chemistry | Target Residue/Moiety | Expected Mass Shift (Da) | Key Advantages for MS Validation |
| This compound | Bioorthogonal iEDDA | TCO-modified residues | ~890 | High specificity, clean reaction, predictable single mass addition. |
| Sulfo-Cy5-NHS Ester | Amine-reactive | Primary amines (Lysine, N-terminus) | ~738 | Well-established chemistry, readily available. |
| Sulfo-Cy3-Tetrazine | Bioorthogonal iEDDA | TCO-modified residues | ~800 | Alternative fluorophore, similar high specificity to this compound. |
Comparison of Labeling Chemistries by Mass Spectrometry
The choice of labeling chemistry significantly impacts the complexity of the resulting mass spectrum and the interpretation of labeling efficiency.
This compound (Bioorthogonal Labeling): The key advantage of the iEDDA reaction is its high specificity. The tetrazine group reacts exclusively with the TCO moiety, resulting in a homogenous product with a single, well-defined mass addition. This leads to a clean and easily interpretable mass spectrum, simplifying the confirmation of labeling and the calculation of labeling efficiency.
Sulfo-Cy5-NHS Ester (Amine-Reactive Labeling): In contrast, NHS esters react with multiple primary amines on a protein, such as the ε-amino group of lysine residues and the N-terminus.[1] This often leads to a heterogeneous mixture of protein species with varying numbers of dye molecules attached. The resulting mass spectrum will show a distribution of peaks, each corresponding to the protein labeled with one, two, three, or more dye molecules. While this can provide information on the degree of labeling, it complicates the data analysis and can make it challenging to obtain a homogeneously labeled product.
Experimental Protocols
The following are detailed protocols for the validation of this compound labeling of a TCO-modified protein using MALDI-TOF MS and LC-ESI-MS. These protocols can be adapted for the validation of other fluorescently labeled proteins.
Protocol 1: MALDI-TOF Mass Spectrometry Validation
MALDI-TOF MS is a rapid and relatively straightforward method for confirming the covalent modification of a protein.[2]
1. Sample Preparation:
- Desalting: It is crucial to desalt the labeled protein sample to remove any non-volatile salts that can interfere with ionization. A C4 ZipTip or a similar reversed-phase cleanup method is recommended.[2]
- Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[2]
- Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the desalted, labeled protein solution to the matrix spot and mix by pipetting. Allow the spot to air-dry completely.[2]
2. Data Acquisition:
- Load the target plate into the MALDI-TOF mass spectrometer.
- Acquire data in positive ion linear mode. The mass range should be set to encompass the expected molecular weights of both the unlabeled and labeled protein.
- Calibrate the instrument using a protein standard with a molecular weight similar to the target protein.
3. Data Analysis:
- Process the resulting spectrum to identify the peak corresponding to the unlabeled protein and the peak(s) corresponding to the this compound labeled protein.
- The mass difference between the unlabeled and labeled protein peaks should correspond to the molecular weight of the this compound moiety (~890 Da).
- The relative intensities of the peaks can provide a semi-quantitative measure of the labeling efficiency.
Protocol 2: LC-ESI-MS Validation
LC-ESI-MS provides higher resolution and accuracy compared to MALDI-TOF MS and can be used for quantitative assessment of labeling efficiency.
1. Sample Preparation:
- Dilute the labeled protein sample in a buffer compatible with the LC mobile phase, typically water with 0.1% formic acid.
2. LC Separation:
- Inject the sample onto a reversed-phase column (e.g., C4 or C8) suitable for protein separation.
- Elute the protein using a gradient of increasing acetonitrile concentration (with 0.1% formic acid) to separate the labeled protein from the unlabeled protein and free dye.
3. MS Detection:
- The eluent from the LC column is introduced into the electrospray ionization source of the mass spectrometer.
- Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.
4. Data Analysis:
- Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled protein.
- Deconvolute the mass spectra to determine the intact mass of the protein species.
- The peak areas from the chromatograms can be used for a quantitative assessment of labeling efficiency.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Workflow for labeling and MS validation.
References
A Head-to-Head Comparison of iEDDA Reaction Rates with Different Tetrazines
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation, materials science, and drug development due to its rapid kinetics and high specificity. At the heart of this reaction is the tetrazine moiety, the electron-deficient diene whose structure dictates the reaction rate. This guide provides a head-to-head comparison of the reaction rates of various tetrazines, supported by experimental data, to aid in the selection of the optimal tetrazine for your specific application.
Quantitative Comparison of Reaction Rates
The reactivity of a tetrazine in an iEDDA reaction is quantified by the second-order rate constant (k₂), typically measured in M⁻¹s⁻¹. A higher k₂ value indicates a faster reaction. The following tables summarize the rate constants for various tetrazines with commonly used dienophiles. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Symmetrical Tetrazines with Various Dienophiles
| Tetrazine Substituent (R) | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| H | trans-cyclooctene (TCO) | PBS | 37 | 30,000 |
| CH₃ | trans-cyclooctene (TCO) | - | - | 200 - 2,000 |
| Phenyl | Bicyclononyne (BCN) | MeOH | Ambient | 3.6 |
| 4-Fluorophenyl | Bicyclononyne (BCN) | MeOH | Ambient | 2.7 |
| Pyridin-2-yl | Bicyclononyne (BCN) | MeOH | Ambient | 118 |
| Pyridin-2-yl | Norbornene | - | - | 1.9 |
| CO₂Me | trans-cyclooctene (TCO) | MeOH/H₂O (9:1) | 25 | 2,000 |
| CF₃ | trans-cyclooctene (TCO) | - | - | - |
Table 2: Comparison of Second-Order Rate Constants (k₂) for Asymmetrical Tetrazines with Bicyclononyne (BCN)
| Tetrazine Substituent 1 | Tetrazine Substituent 2 | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| 4-Fluorophenyl | Pyridin-2-yl | MeOH | Ambient | 23 |
| Pyrimidin-2-yl | 4-(Trifluoromethyl)phenyl | MeOH | Ambient | 125 |
Factors Influencing Reaction Rates
The rate of the iEDDA reaction is primarily governed by the electronic and steric properties of both the tetrazine and the dienophile.
-
Electronics: Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, which decreases the HOMO-LUMO energy gap between the tetrazine and the dienophile, thereby accelerating the reaction. Conversely, electron-donating groups on the tetrazine decrease the reaction rate.
-
Sterics: Steric hindrance on either the tetrazine or the dienophile can significantly decrease the reaction rate. For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.
Experimental Protocols
The determination of second-order rate constants for iEDDA reactions is most commonly performed using UV-Visible spectrophotometry. The following is a generalized protocol for this procedure.
Protocol: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
1. Materials and Instrumentation:
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes (1 cm path length).
-
Stock solutions of the tetrazine and dienophile of known concentrations in the desired solvent.
-
The chosen reaction solvent (e.g., methanol, PBS, acetonitrile).
2. Experimental Procedure:
-
Preparation:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
Prepare a solution of the tetrazine in the reaction solvent within a quartz cuvette. The concentration should be chosen to give an initial absorbance in the range of 0.5-1.0 at the λ_max of the tetrazine.
-
-
Kinetic Measurement:
-
Place the cuvette containing the tetrazine solution into the spectrophotometer and record the initial absorbance (A₀).
-
Initiate the reaction by adding a known excess (typically 10-fold or greater) of the dienophile solution to the cuvette. This ensures pseudo-first-order kinetics.
-
Immediately start monitoring the decrease in absorbance of the tetrazine at its λ_max over time. The reaction is followed until completion (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_f + (A₀ - A_f) * exp(-k_obs * t) where A(t) is the absorbance at time t, and A_f is the final absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile: k₂ = k_obs / [Dienophile]
-
Visualizing the iEDDA Reaction and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Experimental workflow for determining iEDDA reaction rates using UV-Vis spectrophotometry.
Advantages of Sulfo-Cy5-Tetrazine for in vivo imaging over other probes
In the rapidly evolving landscape of in vivo imaging, the demand for probes that offer high sensitivity, specificity, and favorable pharmacokinetic profiles is paramount. Sulfo-Cy5-Tetrazine has emerged as a leading candidate for pretargeted in vivo imaging applications, offering significant advantages over other fluorescent probes. This guide provides an objective comparison of this compound's performance with alternative probes, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their imaging studies.
Key Advantages of this compound
This compound's superior performance in in vivo imaging stems from a combination of the inherent properties of the Cy5 fluorophore and the strategic incorporation of a sulfonate group and a tetrazine moiety. The core advantages include:
-
High Molar Extinction Coefficient and Quantum Yield: Sulfo-Cy5, a sulfonated version of the Cy5 dye, exhibits a high molar extinction coefficient and a good quantum yield, resulting in exceptionally bright fluorescence and high sensitivity. This allows for the detection of low-abundance targets in vivo.
-
Near-Infrared (NIR) Emission: With an emission maximum around 670 nm, Sulfo-Cy5 falls within the NIR window (650-900 nm). Light in this region experiences reduced absorption and scattering by tissues, leading to deeper tissue penetration and a higher signal-to-background ratio compared to probes emitting in the visible spectrum. For instance, Cy7, with its longer wavelength emission, has been shown to be superior for visualizing deeper structures compared to Cy3 and Cy5.[1]
-
Enhanced Hydrophilicity and Reduced Non-specific Binding: The presence of sulfo groups significantly increases the water solubility of the probe.[2] This enhanced hydrophilicity minimizes non-specific binding to tissues and promotes rapid clearance of the unbound probe from the body, a critical factor for achieving high-contrast images.[3]
-
Bioorthogonal Reactivity: The tetrazine group facilitates a highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (TCO)-modified targeting molecule, such as an antibody.[4][5] This bioorthogonal reaction is exceptionally fast and occurs efficiently under physiological conditions without interfering with native biological processes.
-
Pretargeting Strategy for Improved Imaging Contrast: The use of this compound in a two-step pretargeting approach dramatically improves imaging contrast. First, a TCO-conjugated antibody is administered and allowed to accumulate at the target site while the unbound antibody clears from circulation. Subsequently, the small, rapidly clearing this compound is injected and specifically binds to the pre-localized antibody, resulting in a high concentration of the fluorophore at the target and minimal background signal. This strategy significantly reduces the radiation dose to non-target organs compared to using directly labeled antibodies.
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic properties of this compound in comparison to other relevant fluorescent probes.
Table 1: Physicochemical Properties of Selected Fluorophores
| Property | Sulfo-Cy5 | Alexa Fluor 647 | Cy3 | Cy7 |
| Excitation Max (nm) | ~649 | ~650 | ~550 | ~750 |
| Emission Max (nm) | ~670 | ~668 | ~570 | ~776 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 | 270,000 | 150,000 | 250,000 |
| Quantum Yield | ~0.2 | ~0.33 | ~0.15 | ~0.28 |
| Key Advantage | High brightness, NIR emission | High photostability, bright | Good for multiplexing | Deeper tissue penetration |
Table 2: In Vivo Performance Characteristics (Pretargeting with Tetrazine Probes)
| Parameter | This compound (Expected) | Other Tetrazine Probes (General) | Directly Labeled Antibody |
| Clearance Rate | Fast | Variable (dependent on hydrophilicity) | Slow |
| Tumor-to-Background Ratio | High to Very High | Moderate to High | Low to Moderate |
| Non-specific Binding | Low | Variable | High |
| Time to Optimal Imaging | 1-4 hours post-probe injection | 1-24 hours post-probe injection | 24-72 hours post-injection |
| Patient Radiation Dose (for PET) | Reduced | Reduced | High |
Note: The values for this compound are based on the expected performance derived from its properties and data from similar hydrophilic tetrazine probes. Direct head-to-head comparative studies are limited.
Experimental Protocols
A typical pretargeted in vivo imaging experiment using this compound involves a two-step process:
Protocol: Pretargeted In Vivo Imaging of HER2-Expressing Tumors
Materials:
-
Animal Model: Athymic nude mice bearing HER2-positive tumor xenografts (e.g., BT-474 cells).
-
Targeting Moiety: TCO-conjugated anti-HER2 antibody (e.g., Trastuzumab-TCO).
-
Imaging Probe: this compound.
-
In vivo imaging system with appropriate excitation and emission filters for Cy5.
-
Anesthetics for animal handling.
Procedure:
-
Antibody Administration:
-
Administer the TCO-conjugated anti-HER2 antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 100 µg per mouse.
-
Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, which is crucial for reducing background signal.
-
-
Imaging Probe Administration:
-
Dissolve this compound in sterile PBS or another suitable buffer.
-
Inject the this compound solution intravenously into the mice.
-
-
In Vivo Imaging:
-
At various time points after the administration of this compound (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform whole-body fluorescence imaging.
-
Acquire images and quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs to determine the tumor-to-background ratio.
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the imaging study, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in pretargeted in vivo imaging with this compound.
Caption: Pretargeted in vivo imaging workflow.
Caption: Bioorthogonal iEDDA click chemistry.
Caption: HER2 signaling and imaging target.
References
- 1. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Specificity of Sulfo-Cy5-Tetrazine Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides an objective evaluation of Sulfo-Cy5-Tetrazine as a labeling reagent, comparing its performance against other common alternatives and providing supporting experimental data and protocols. The core of this compound's utility lies in its participation in a bioorthogonal reaction, a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2]
The specificity of this compound labeling is fundamentally tied to the inverse-electron-demand Diels-Alder (iEDDA) reaction between its tetrazine moiety and a trans-cyclooctene (TCO) group.[3][4][5] This reaction is known for its exceptional speed and high selectivity, forming a stable covalent bond without the need for cytotoxic catalysts like copper. The ultimate specificity of labeling, therefore, is contingent on the precise introduction of the TCO group onto the target biomolecule. The sulfonated nature of this compound enhances its water solubility and minimizes non-specific binding, making it well-suited for applications in aqueous biological environments.
Quantitative Performance Comparison
To objectively assess the performance of this compound, it is compared here with two common alternatives: a strain-promoted alkyne-azide cycloaddition (SPAAC) reagent (e.g., DBCO-Cy5) and a traditional amine-reactive dye (e.g., Cy5-NHS ester).
| Feature | This compound (iEDDA) | DBCO-Cy5 (SPAAC) | Cy5-NHS Ester |
| Labeling Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition | Bioorthogonal strain-promoted alkyne-azide cycloaddition | Amine-reactive N-hydroxysuccinimide ester chemistry |
| Specificity | Very High | High | Moderate |
| Reaction Kinetics (Second-Order Rate Constant) | Very Fast (up to 10^6 M⁻¹s⁻¹) | Moderate (~10⁻¹-10¹ M⁻¹s⁻¹) | Variable |
| Biocompatibility | Excellent | Excellent | Good (can react with non-target amines) |
| Workflow Complexity | Two-step (TCO modification + labeling) | Two-step (azide modification + labeling) | One-step |
| Signal-to-Noise Ratio | Potentially higher due to specific labeling | High | Can be lower due to non-specific binding |
Experimental Protocol: Evaluating Labeling Specificity in Cultured Cells
This protocol outlines a cell-based assay to evaluate the specificity of this compound labeling of a target protein.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a plasmid encoding the protein of interest tagged with a TCO-containing non-canonical amino acid. Include a negative control group of untransfected cells.
2. Labeling:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium. A typical final concentration is 1-10 µM, but this should be optimized.
-
Incubate the TCO-expressing cells and the negative control cells with the this compound solution for 30-60 minutes at 37°C.
3. Washing and Fixation:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire fluorescence images using a confocal microscope with appropriate laser excitation (e.g., 633 nm or 647 nm) and emission filters.
-
Quantify the fluorescence intensity of the TCO-expressing cells and the negative control cells. High specificity is indicated by a significantly higher fluorescence signal in the TCO-expressing cells compared to the background signal in the control cells.
Visualizing the Reaction and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the bioorthogonal reaction and the workflow for evaluating labeling specificity.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Experimental workflow for evaluating labeling specificity.
References
A Comparative Guide to Sulfo-Cy5-Tetrazine and its Alternatives for Bioorthogonal Labeling in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe for bioorthogonal labeling is a critical decision that profoundly impacts the quality and reliability of experimental data, especially when working with complex biological samples. Sulfo-Cy5-Tetrazine has been a widely adopted reagent for these applications, primarily for its role in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. However, the landscape of bioorthogonal chemistry is rapidly evolving, offering a range of alternatives with distinct advantages. This guide provides an objective comparison of this compound with other prominent fluorescent probes, focusing on their performance, cross-reactivity in complex biological milieu, and the experimental protocols to evaluate them.
Performance Comparison of Bioorthogonal Probes
The ideal fluorescent probe for bioorthogonal labeling should exhibit high reactivity and specificity towards its target, minimal off-target binding, and robust photophysical properties. Here, we compare this compound with three key alternatives: ATTO 647N-Tetrazine, SiR-Tetrazine, and AF647-DBCO, which utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) chemistry.
| Parameter | This compound | ATTO 647N-Tetrazine | SiR-Tetrazine | AF647-DBCO |
| Bioorthogonal Reaction | iEDDA (inverse-electron-demand Diels-Alder) | iEDDA | iEDDA | SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) |
| Reaction Partner | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) | Azide |
| Second-Order Rate Constant (k₂) | High (~10³ - 10⁶ M⁻¹s⁻¹)[1] | High (~10³ M⁻¹s⁻¹)[2] | High (~10³ - 10⁶ M⁻¹s⁻¹) | Moderate (~1 M⁻¹s⁻¹)[3] |
| Photostability | Moderate | High[1] | High | Very High[1] |
| Quantum Yield | Moderate (~0.2) | High | Moderate to High (Fluorogenic) | High |
| Fluorogenicity (Signal Turn-on) | Low | Moderate to High (Dye-dependent) | High | Low |
| Cell Permeability | Low (Sulfo group increases water solubility) | Moderate to High (Structure-dependent) | High | Moderate to High (Structure-dependent) |
| Non-Specific Binding | Moderate to High (Can be structure-dependent) | Moderate | Low to Moderate (Fluorogenic nature reduces background) | Low to Moderate |
| Excitation Max (nm) | ~649 | ~646 | ~652 | ~650 |
| Emission Max (nm) | ~670 | ~664 | ~674 | ~665 |
Signaling Pathway and Bioorthogonal Labeling
Bioorthogonal reactions are designed to occur specifically with their reaction partners without interfering with native biological processes. The iEDDA reaction, utilized by tetrazine-based probes, and the SPAAC reaction, used by DBCO-based probes, are two of the most common bioorthogonal ligations.
Bioorthogonal labeling pathways for iEDDA and SPAAC reactions.
Experimental Protocols
To rigorously assess the cross-reactivity and performance of these fluorescent probes, the following experimental protocols are recommended.
Experimental Workflow for Assessing Cross-Reactivity in Cell Lysates
This workflow provides a systematic approach to quantify the level of non-specific binding of different fluorescent probes.
Workflow for quantifying probe cross-reactivity in cell lysates.
Detailed Methodology for Cross-Reactivity Assessment
1. Cell Culture and Lysate Preparation:
-
Culture a human cell line (e.g., HeLa or HEK293T) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (or a buffer of choice) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA assay.
2. Incubation with Fluorescent Probes:
-
Aliquot equal amounts of total protein (e.g., 50 µg) from the cell lysate into separate microcentrifuge tubes.
-
Prepare stock solutions of this compound, ATTO 647N-Tetrazine, SiR-Tetrazine, and AF647-DBCO in DMSO.
-
Add each fluorescent probe to the lysate aliquots at a final concentration of 1 µM. Include a DMSO-only control.
-
Incubate the samples for 1 hour at 37°C with gentle agitation.
3. SDS-PAGE and In-Gel Fluorescence Imaging:
-
Add 4x Laemmli sample buffer to each lysate sample and boil for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
After electrophoresis, scan the gel using a fluorescence imager with appropriate excitation and emission filters for the respective dyes.
4. Coomassie Staining and Data Analysis:
-
Following fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.
-
Perform densitometric analysis on the in-gel fluorescence image to quantify the intensity of fluorescent bands.
-
Normalize the total fluorescence intensity of each lane to the corresponding total protein content determined by densitometry of the Coomassie-stained gel. This will provide a quantitative measure of non-specific binding for each probe.
Conclusion
The choice between this compound and its alternatives is contingent on the specific requirements of the experiment. While this compound remains a viable option, alternatives like ATTO 647N-Tetrazine offer superior photostability, and SiR-Tetrazine provides the advantage of being fluorogenic, which can significantly reduce background fluorescence in live-cell imaging. For applications requiring an orthogonal chemistry to the iEDDA reaction, AF647-DBCO, which utilizes the SPAAC pathway, is an excellent choice. The provided protocols offer a robust framework for researchers to empirically determine the most suitable probe for their studies, ensuring high-quality and reproducible data. By carefully considering the performance characteristics and potential for cross-reactivity, scientists can enhance the precision and reliability of their bioorthogonal labeling experiments.
References
Safety Operating Guide
Proper Disposal of Sulfo-Cy5-Tetrazine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Sulfo-Cy5-Tetrazine, a fluorescent dye commonly used in bioconjugation and click chemistry, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to conflicting information in available Safety Data Sheets (SDS), with at least one classifying the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is imperative to handle and dispose of this chemical as hazardous waste.[1] This guide provides a clear, step-by-step protocol for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle Sulfo-Cy-Tetrazine with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Adherence to standard laboratory safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a designated and clearly labeled hazardous waste container.[2][3]
-
Container Requirements: The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents as "this compound Waste" and include the primary hazards (e.g., "Toxic," "Aquatic Hazard").[3]
Step 2: Spill Management
In the event of a spill:
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Collect the absorbent material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste.[2]
Step 3: Final Disposal
-
Secure Storage: Once the hazardous waste container is full, ensure it is tightly sealed and stored in a designated satellite accumulation area.
-
EHS Coordination: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Hazard Classification and Disposal Summary
| Parameter | Guidance | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | |
| Waste Classification | Hazardous Chemical Waste | Inferred from SDS and general laboratory safety protocols |
| Recommended Container | Tightly sealed, chemically resistant container | |
| Disposal Method | Collection by institutional EHS or a licensed hazardous waste contractor. Do not pour down the drain. | |
| Incompatible Substances | Strong acids/alkalis, strong oxidizing/reducing agents |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Sulfo-Cy5-Tetrazine
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for ensuring laboratory safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of Sulfo-Cy5-Tetrazine, a fluorescent dye commonly used in bioconjugation reactions.
Hazard Identification and Classification
This compound is a cyanine dye derivative containing a tetrazine moiety. While one Safety Data Sheet (SDS) classifies it as not a hazardous substance[1], another indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Given the conflicting information, it is prudent to handle this compound with caution, assuming it may present hazards upon ingestion and to the environment.
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling[2].
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves prior to use and use proper glove removal technique. Double gloving can provide additional protection. |
| Eyes/Face | Safety Goggles with Side-Shields | Chemical safety goggles should be worn to protect against splashes. A face shield may be necessary if there is a significant risk of splashing. |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement to protect skin and clothing. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Suitable Respirator | A NIOSH-approved respirator should be used if handling the powder outside of a certified chemical fume hood or if aerosols are generated. All handling of the solid form should ideally be conducted in a fume hood. |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eye wash station.
-
Prepare a designated work area, preferably within a certified chemical fume hood, especially when handling the solid powder.
-
Keep the compound away from strong acids/alkalis and strong oxidizing/reducing agents.
2. Handling the Compound:
-
For solid (powder) form:
-
Store at -20°C in a tightly sealed container, desiccated, and protected from light.
-
Weigh the necessary amount in a fume hood to avoid inhalation of any dust particles.
-
-
For solutions:
-
Store solutions at -80°C.
-
When dissolving, use a minimal amount of an appropriate solvent like DMSO, and vortex gently to avoid excessive bubble formation which can inactivate the dye.
-
Protect the solution from light during the entire procedure.
-
3. Experimental Protocol: General Labeling Reaction
This compound is a click chemistry reagent used for labeling biomolecules containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (iEDDA) reaction.
-
Step 1: Reagent Preparation:
-
Dissolve the biomolecule (e.g., a TCO-modified protein or antibody) in a suitable reaction buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Step 2: Labeling Reaction:
-
Add the this compound stock solution to the biomolecule solution. The molar ratio will depend on the specific application and desired degree of labeling.
-
Incubate the reaction mixture in the dark for a specified time (e.g., 1 hour), with gentle mixing every 15 minutes.
-
-
Step 3: Purification:
-
After incubation, purify the labeled biomolecule from the unreacted dye. This can be achieved using methods such as size exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Below is a diagram illustrating the general experimental workflow.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste, including unused reagents, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes).
-
The container should be made of a chemically compatible material and kept securely closed when not in use.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Do not allow the cleaning solutions to enter drains.
3. Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed and labeled with a "Hazardous Waste" tag, indicating the contents and associated hazards.
-
Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
